Sulfaproxyline
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11(2)22-14-7-3-12(4-8-14)16(19)18-23(20,21)15-9-5-13(17)6-10-15/h3-11H,17H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFBRAFXKGRRHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861746 | |
| Record name | N-(4-Aminobenzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116-42-7 | |
| Record name | Sulfaproxyline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfaproxyline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfaproxyline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Aminobenzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfaproxyline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAPROXYLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR841R53VW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sulfaproxyline: A Technical Guide to its Chemical Structure, Properties, and Antibacterial Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaproxyline is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1] Like other sulfonamides, it is a structural analog of para-aminobenzoic acid (PABA) and functions as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This inhibition effectively halts the production of essential nucleic acids and proteins, leading to a bacteriostatic effect. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Identification
This compound is chemically designated as N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide.[1] Its structure consists of a central benzenesulfonamide core substituted with an aminophenyl group and a 4-isopropoxybenzamide moiety.
| Identifier | Value |
| IUPAC Name | N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide[1] |
| CAS Number | 116-42-7[1] |
| Molecular Formula | C₁₆H₁₈N₂O₄S[1] |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N[1] |
| InChI Key | FBFBRAFXKGRRHI-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value/Information |
| Molecular Weight | 334.39 g/mol [2] |
| Appearance | White to off-white crystalline powder. |
| Melting Point | Experimental data for this compound is not readily available. For comparison, the related sulfonamide, Sulfadoxine, has a melting point of 190-194 °C.[3] |
| pKa | Experimental data for this compound is not readily available. The sulfonamide group generally imparts acidic properties to the molecule. Theoretical and experimental studies on other sulfonamides can provide insights into the expected pKa range.[4][5][6] |
| Solubility | DMSO: 55 mg/mL (164.48 mM)[7] In Vivo Formulation: A solution can be prepared in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline at a concentration of 2 mg/mL.[7] Aqueous Solubility: A precise experimental value in water is not readily available. As a general reference, the aqueous solubility of Sulfadoxine is approximately 0.296 g/L.[3] |
| LogP (Computed) | 2.6[1] |
| Hydrogen Bond Donor Count | 2[1] |
| Hydrogen Bond Acceptor Count | 5[1] |
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound, like all sulfonamides, exerts its antibacterial effect by interfering with the de novo synthesis of folic acid in bacteria. This pathway is essential for the production of nucleotides and certain amino acids, which are vital for DNA, RNA, and protein synthesis. Crucially, humans do not synthesize folic acid and instead obtain it from their diet, making this pathway an excellent target for selective toxicity against bacteria.
The key enzyme targeted by this compound is dihydropteroate synthase (DHPS). Due to its structural similarity to the natural substrate, para-aminobenzoic acid (PABA), this compound acts as a competitive inhibitor of DHPS. By binding to the active site of the enzyme, it prevents the condensation of PABA with 7,8-dihydropterin pyrophosphate, a critical step in the formation of dihydropteroic acid, the precursor to dihydrofolic acid.
Antibacterial Spectrum
Sulfonamides, as a class, are known to be effective against a broad spectrum of Gram-positive and many Gram-negative bacteria.[8] Their activity extends to organisms such as Staphylococcus aureus, Streptococcus pneumoniae, Klebsiella species, Salmonella species, and Escherichia coli.[8] However, resistance to sulfonamides is widespread, and they are often used in combination with other drugs. Some bacteria, like Pseudomonas aeruginosa and Serratia species, are intrinsically resistant.[8]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following are generalized protocols for determining the MIC of this compound.
1. Broth Microdilution Method [9][10][11][12][13][14]
-
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted.
-
Microplate reader
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.
-
Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).
-
Inoculate each well (except the negative control) with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the absorbance using a microplate reader.
-
2. Agar Dilution Method [15]
-
Materials:
-
Mueller-Hinton Agar (MHA)
-
This compound stock solution
-
Petri dishes
-
Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted.
-
-
Procedure:
-
Prepare a series of MHA plates containing two-fold dilutions of this compound. A control plate without the drug should also be prepared.
-
Spot-inoculate the prepared bacterial suspension (approximately 10⁴ CFU per spot) onto the surface of the agar plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.
-
High-Performance Liquid Chromatography (HPLC) Analysis
A general Reverse-Phase HPLC (RP-HPLC) method can be adapted for the analysis of this compound in various matrices.[16][17][18]
-
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
-
Mobile Phase (Isocratic or Gradient):
-
A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will need to be optimized.
-
-
General Procedure:
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis (e.g., dissolution of a tablet, extraction from a biological matrix).
-
Set the HPLC parameters: flow rate (e.g., 1.0 mL/min), injection volume (e.g., 10-20 µL), and detection wavelength (determined by UV scan).
-
Inject the standards and the sample onto the column and record the chromatograms.
-
Quantify this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
-
Conclusion
This compound remains a compound of interest for its antibacterial properties, which are derived from its specific inhibition of the bacterial folic acid synthesis pathway. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action. The included experimental protocols offer a foundation for researchers to conduct further investigations into the efficacy and applications of this sulfonamide antibiotic. Further experimental determination of properties such as melting point, pKa, and aqueous solubility would be beneficial for a more complete physicochemical profile.
References
- 1. This compound | C16H18N2O4S | CID 67002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckindex.rsc.org [merckindex.rsc.org]
- 3. Sulfadoxine | C12H14N4O4S | CID 17134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Sulfaproxiline | Antibacterial | TargetMol [targetmol.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. idexx.com [idexx.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. asiapharmaceutics.info [asiapharmaceutics.info]
A Technical Guide to Sulfaproxyline: Elucidation of its IUPAC Name, Synthesis, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elucidation of the IUPAC Name: N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide
The IUPAC name for Sulfaproxyline, N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide, is derived from a systematic analysis of its chemical structure, identifying the principal functional groups and all substituents according to established nomenclature rules.
The core structure is a benzamide , which consists of a benzene ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom. This forms the base name of the molecule.
The substituents on the benzamide are as follows:
-
At position 4 of the benzene ring: There is a propan-2-yloxy group (also known as an isopropoxy group). This consists of a three-carbon propyl chain attached to an oxygen atom, with the attachment point being the second carbon of the propyl chain.
-
On the nitrogen atom of the amide group: There is an N-(4-aminophenyl)sulfonyl group. This is a complex substituent composed of:
-
A sulfonyl group (-SO₂-), which links the nitrogen of the amide to a phenyl group.
-
A phenyl group (a benzene ring as a substituent).
-
An amino group (-NH₂) located at position 4 of this phenyl ring.
-
Combining these components according to IUPAC rules results in the systematic name: N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide .[1]
A diagram illustrating the logical relationship of the IUPAC name components is provided below.
Physicochemical and Spectroscopic Data
The structural identity of this compound is confirmed through various physicochemical and spectroscopic techniques. The data available from public repositories are summarized below.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₈N₂O₄S |
| Molecular Weight | 334.39 g/mol |
| CAS Number | 116-42-7 |
| ¹H NMR Spectroscopy | Data available in public repositories (e.g., PubChem) confirming the proton environments in the molecule. |
| ¹³C NMR Spectroscopy | Data available in public repositories (e.g., PubChem) confirming the carbon skeleton of the molecule. |
| Mass Spectrometry | LC-MS data available, providing information on the molecular weight and fragmentation pattern. |
Source: PubChem CID 67002[1]
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process involving the preparation of key intermediates followed by their condensation. A plausible synthetic route is detailed below, based on established organic chemistry principles for the formation of ethers, acyl chlorides, and sulfonamides.
Overall Synthesis Workflow
The proposed synthesis involves three main stages:
-
Synthesis of 4-propan-2-yloxybenzoic acid: This intermediate is prepared from 4-hydroxybenzoic acid.
-
Synthesis of 4-propan-2-yloxybenzoyl chloride: The carboxylic acid is converted to the more reactive acyl chloride.
-
Condensation with Sulfanilamide: The acyl chloride is reacted with sulfanilamide to form the final product, this compound.
Detailed Methodologies
Step 1: Synthesis of 4-propan-2-yloxybenzoic acid
-
Reaction Setup: To a solution of 4-hydroxybenzoic acid in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate.
-
Alkylation: Add 2-bromopropane to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, filter the mixture to remove the inorganic salts. Acidify the filtrate with a dilute acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4-propan-2-yloxybenzoic acid.
Step 2: Synthesis of 4-propan-2-yloxybenzoyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-propan-2-yloxybenzoic acid in an excess of thionyl chloride.
-
Reaction Conditions: Gently reflux the mixture until the solid dissolves and gas evolution ceases.
-
Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-propan-2-yloxybenzoyl chloride, which can be used in the next step without further purification.
Step 3: Synthesis of N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide (this compound)
-
Reaction Setup: Dissolve sulfanilamide in a suitable solvent such as pyridine or a mixture of an inert solvent (e.g., dichloromethane) and a non-nucleophilic base (e.g., triethylamine).
-
Acylation: Cool the solution in an ice bath and slowly add the 4-propan-2-yloxybenzoyl chloride prepared in the previous step.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Work-up: Pour the reaction mixture into cold water or dilute acid to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent to afford this compound.
Mechanism of Action
As a sulfonamide antibiotic, this compound is presumed to exert its therapeutic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the biosynthesis of nucleotides and certain amino acids. By blocking this pathway, this compound inhibits bacterial growth and replication.
Pharmacokinetic Profile
A thorough search of the scientific literature did not yield specific quantitative pharmacokinetic data for this compound. To provide a relevant frame of reference for researchers and drug development professionals, the pharmacokinetic parameters for the structurally related long-acting sulfonamide, Sulfadoxine, are presented below.
Disclaimer: The following data pertains to Sulfadoxine and should not be considered representative of this compound. Pharmacokinetic properties can vary significantly even with minor structural modifications.
Table 2: Pharmacokinetic Parameters of Sulfadoxine in Humans
| Parameter | Value (for Sulfadoxine) | Description |
| Oral Bioavailability (F) | >90% | The fraction of an orally administered dose that reaches systemic circulation. |
| Time to Peak Plasma Concentration (Tmax) | 2 - 8 hours | The time taken to reach the maximum plasma concentration after administration. |
| Volume of Distribution (Vd) | ~0.44 L/kg | The apparent volume into which the drug is distributed in the body. |
| Plasma Protein Binding | 85 - 90% | The extent to which the drug binds to proteins in the blood plasma. |
| Elimination Half-life (t½) | 6 - 11 days | The time required for the plasma concentration of the drug to decrease by half. |
| Clearance (CL) | ~0.024 L/kg/h | The volume of plasma cleared of the drug per unit time. |
| Primary Route of Excretion | Renal | The primary organ responsible for eliminating the drug from the body. |
Data compiled from studies on Sulfadoxine.
Conclusion
This technical guide has provided a detailed elucidation of the IUPAC name, a plausible synthesis protocol, and the presumed mechanism of action for this compound. The provided spectroscopic data serves as a reference for its chemical identification. While a comprehensive pharmacokinetic profile for this compound remains to be established in the public domain, the information presented herein offers a solid foundation for researchers and professionals involved in the development and study of sulfonamide-based therapeutics. Further experimental investigation is warranted to fully characterize the in vivo behavior of this compound.
References
Synthesis pathway for N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide
An In-depth Technical Guide to the Synthesis of N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide
Abstract
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide. The synthesis is strategically designed as a convergent process, involving the independent preparation of two key precursors: 4-(1-methylethoxy)benzoic acid and 4-aminobenzenesulfonamide (sulfanilamide). This document furnishes detailed experimental protocols for each synthetic step, presents quantitative data in tabular format for clarity, and includes a visual representation of the entire synthetic workflow to aid researchers, scientists, and professionals in the field of drug development.
Overall Synthesis Pathway
The synthesis of the target molecule, N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide, is achieved through a multi-step process. The strategy involves the preparation of two key intermediates, which are then coupled in the final steps. The first intermediate is 4-(1-methylethoxy)benzoic acid, synthesized from 4-hydroxybenzoic acid. The second is the well-known antibacterial agent sulfanilamide, prepared from acetanilide. The benzoic acid derivative is converted to its more reactive acyl chloride form, which is then reacted with sulfanilamide to yield the final product.
Caption: Convergent synthesis pathway for N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide.
Synthesis of Precursors
Experimental Protocol: Synthesis of 4-(1-methylethoxy)benzoic Acid
This procedure details the synthesis of 4-(1-methylethoxy)benzoic acid (also known as 4-isopropoxybenzoic acid) from 4-hydroxybenzoic acid via a Williamson ether synthesis.
Reaction: 4-Hydroxybenzoic Acid + 2-Bromopropane → 4-(1-methylethoxy)benzoic Acid
Methodology:
-
To a stirred solution of 4-hydroxybenzoic acid (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).
-
Add 2-bromopropane (1.5 eq.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid (HCl) until the pH is approximately 2-3, causing the product to precipitate.
-
Filter the resulting white solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure 4-(1-methylethoxy)benzoic acid.
Experimental Protocol: Synthesis of 4-Aminobenzenesulfonamide (Sulfanilamide)
The synthesis of sulfanilamide is a well-established, multi-step process starting from acetanilide to protect the aniline amino group.[1]
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
Place acetanilide (1.0 eq.) in a dry flask and cool in an ice bath.
-
Add chlorosulfonic acid (ClSO₃H, ~5.0 eq.) portion-wise, ensuring the temperature remains below 20°C.[1]
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature with continuous stirring.
-
Heat the reaction mixture in a water bath at 70-80°C for 20-30 minutes to complete the reaction.[1]
-
Carefully pour the cooled reaction mixture onto crushed ice, causing the sulfonyl chloride to precipitate.
-
Filter the solid product quickly and wash with cold water. The crude product is used immediately in the next step due to its hydrolytic instability.
Step 2: Synthesis of 4-Acetamidobenzenesulfonamide
-
Transfer the crude, moist 4-acetamidobenzenesulfonyl chloride to a flask.
-
Add concentrated aqueous ammonia (NH₄OH, ~15 mL per 10 g of sulfonyl chloride) and stir to break up any lumps.[1]
-
Heat the mixture at 70-80°C for 30 minutes.[1]
-
Cool the reaction mixture in an ice bath. The sulfonamide product will precipitate.
-
Filter the solid, wash with cold water, and dry.
Step 3: Synthesis of 4-Aminobenzenesulfonamide (Hydrolysis)
-
Place the crude 4-acetamidobenzenesulfonamide in a flask with dilute hydrochloric acid (e.g., 6 M HCl).[1]
-
Heat the mixture to reflux for 45-60 minutes.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution by slowly adding a saturated sodium carbonate (Na₂CO₃) solution until it is slightly alkaline.
-
Cool the mixture in an ice bath to complete the precipitation of sulfanilamide.
-
Filter the product, wash with cold water, and recrystallize from hot water to obtain pure 4-aminobenzenesulfonamide.
Final Assembly
Experimental Protocol: Preparation of 4-(1-methylethoxy)benzoyl Chloride
The carboxylic acid is converted to the more reactive acyl chloride to facilitate the final acylation reaction.[2][3]
Reaction: 4-(1-methylethoxy)benzoic Acid + Thionyl Chloride → 4-(1-methylethoxy)benzoyl Chloride
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, place 4-(1-methylethoxy)benzoic acid (1.0 eq.).
-
Add thionyl chloride (SOCl₂, ~2.0-3.0 eq.) and a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux gently for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-(1-methylethoxy)benzoyl chloride is a liquid and can be used in the next step without further purification.
Experimental Protocol: Synthesis of N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide
This final step involves the N-acylation of the sulfonamide group of sulfanilamide with the prepared acyl chloride.[4]
Reaction: 4-Aminobenzenesulfonamide + 4-(1-methylethoxy)benzoyl Chloride → N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide
Methodology:
-
Dissolve sulfanilamide (1.0 eq.) in a dry aprotic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile, containing a non-nucleophilic base like pyridine or triethylamine (1.2 eq.).
-
Cool the solution in an ice bath to 0-5°C.
-
Add a solution of 4-(1-methylethoxy)benzoyl chloride (1.1 eq.) in the same solvent dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product, N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide.
Data Summary
The following table summarizes typical physical properties and yields for the key compounds in the synthesis. Yields for analogous reactions reported in the literature are provided where specific data for the target molecule is unavailable.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| 4-(1-methylethoxy)benzoic Acid | C₁₀H₁₂O₃ | 180.20 | 164-167[5] | >85 |
| 4-Acetamidobenzenesulfonyl Chloride | C₈H₈ClNO₃S | 233.67 | 141-144 | 70-80[1] |
| 4-Acetamidobenzenesulfonamide | C₈H₁₀N₂O₃S | 214.24 | 219 | 80-90[1] |
| 4-Aminobenzenesulfonamide (Sulfanilamide) | C₆H₈N₂O₂S | 172.21 | 164.5-166.5 | 85-95[1] |
| N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide | C₁₆H₁₈N₂O₄S | 334.39 | Not available | 60-85* |
*Yield is an estimate based on typical N-acylation reactions of sulfonamides.[4]
Logical Workflow for Synthesis
The following diagram illustrates the logical flow and dependencies of the synthetic procedures described.
References
Sulfaproxyline's Mechanism of Action in Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfaproxyline, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This inhibition disrupts the bacterial folic acid synthesis pathway, a metabolic route essential for the production of nucleic acids and certain amino acids, ultimately halting bacterial growth and replication. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including the targeted metabolic pathway, the molecular interactions at the active site of DHPS, and the common mechanisms of bacterial resistance. While specific quantitative data for this compound is not extensively available in public literature, this guide presents generalized experimental protocols and data representations typical for the sulfonamide class to inform research and development activities.
Introduction to this compound and the Sulfonamides
Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have played a crucial role in antibacterial therapy.[1][2] this compound is a representative member of this class, characterized by the core p-aminobenzenesulfonamide structure.[3] These drugs are structural analogs of para-aminobenzoic acid (PABA), a key substrate in the bacterial synthesis of folic acid.[4][5] This structural mimicry is the foundation of their mechanism of action. Because mammalian cells do not synthesize their own folic acid but instead obtain it from their diet, sulfonamides exhibit selective toxicity towards bacteria.[6][7]
The Folic Acid Biosynthesis Pathway: The Target of this compound
Bacteria, unlike mammals, must synthesize folate de novo.[8][9] Folic acid, in its reduced form tetrahydrofolate, is a vital cofactor in the transfer of one-carbon units for the synthesis of essential biomolecules, including purines, pyrimidines (and thus DNA and RNA), and amino acids like methionine.[1][10] The bacterial folate synthesis pathway is therefore an attractive target for antimicrobial agents.
The key enzyme in this pathway targeted by this compound and other sulfonamides is dihydropteroate synthase (DHPS) .[3] DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This is a critical step in the production of dihydrofolate, which is subsequently reduced to tetrahydrofolate by dihydrofolate reductase (DHFR).
Molecular Mechanism of Action: Competitive Inhibition of DHPS
The antibacterial activity of this compound is a direct result of its ability to act as a competitive inhibitor of DHPS.[5] Due to its structural similarity to the natural substrate PABA, this compound binds to the PABA-binding site on the DHPS enzyme.[5] This binding is reversible and competitive, meaning that this compound and PABA vie for the same active site.
When this compound occupies the active site, it prevents the binding of PABA, thereby blocking the synthesis of 7,8-dihydropteroate. The consequence of this enzymatic blockade is the depletion of the downstream products, dihydrofolate and tetrahydrofolate. Without an adequate supply of tetrahydrofolate, the bacterium cannot synthesize the necessary precursors for DNA replication and protein synthesis, leading to the cessation of growth and cell division—a bacteriostatic effect.[6][7]
Quantitative Data on Antibacterial Activity
Specific quantitative data for this compound, such as Minimum Inhibitory Concentration (MIC) values against a broad range of bacterial species and the 50% inhibitory concentration (IC50) for DHPS, are not widely available in the peer-reviewed literature. However, for the broader class of sulfonamides, these values are determined through standardized assays. The following table provides a hypothetical representation of such data.
| Bacterial Species | Representative Sulfonamide | MIC Range (µg/mL) |
| Escherichia coli | Sulfamethoxazole | 8 - >1024 |
| Staphylococcus aureus | Sulfamethoxazole | 2 - 256 |
| Streptococcus pneumoniae | Sulfamethoxazole | 4 - >64 |
| Haemophilus influenzae | Sulfamethoxazole | 0.5 - 32 |
Note: This table is for illustrative purposes and does not represent actual data for this compound. MIC values can vary significantly based on the bacterial strain and testing conditions.
Mechanisms of Bacterial Resistance to this compound
The clinical efficacy of sulfonamides, including this compound, has been compromised by the development of bacterial resistance. The primary mechanisms of resistance include:
-
Alteration of the Target Enzyme: Mutations in the folP gene, which encodes for DHPS, can lead to an altered enzyme with a lower affinity for sulfonamides while retaining its affinity for PABA. This is the most common mechanism of resistance.
-
Increased Production of PABA: Some bacteria can overproduce the natural substrate PABA, which can outcompete the sulfonamide inhibitor for binding to DHPS.
-
Acquisition of an Alternative Folic Acid Synthesis Pathway: Bacteria can acquire alternative genes, often via plasmids, that encode for a resistant form of DHPS.
-
Reduced Drug Permeability or Active Efflux: Changes in the bacterial cell membrane can reduce the uptake of the drug, or bacteria may acquire efflux pumps that actively transport the drug out of the cell.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of sulfonamides like this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Adjust the turbidity of a log-phase bacterial culture to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Prepare Drug Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the drug dilutions. Include a positive control (bacteria in MHB, no drug) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Dihydropteroate Synthase (DHPS) Inhibition Assay
Objective: To quantify the inhibitory activity of this compound against the DHPS enzyme.
Materials:
-
Purified recombinant DHPS enzyme
-
This compound solutions at various concentrations
-
Substrates: p-Aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Detection system (e.g., spectrophotometer or fluorometer for coupled enzyme assays)
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a microplate well), combine the assay buffer, a fixed concentration of DHPS enzyme, and varying concentrations of this compound.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrates PABA and DHPPP.
-
Monitor Reaction: Measure the rate of product formation over time. A common method is a coupled assay where the product, dihydropteroate, is converted to a detectable product by a second enzyme.
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the DHPS activity.
Conclusion
This compound, as a member of the sulfonamide family, employs a well-established mechanism of action centered on the competitive inhibition of dihydropteroate synthase in the bacterial folic acid synthesis pathway. This targeted disruption of an essential metabolic process provides the basis for its bacteriostatic activity and selective toxicity. While the core principles of its action are understood, a notable gap exists in the public domain regarding specific quantitative data for this compound. The experimental protocols outlined in this guide provide a framework for generating such data, which is crucial for a more in-depth understanding of its potency, spectrum of activity, and for the continued development of effective antimicrobial strategies in the face of growing resistance. Further research dedicated to the specific pharmacological and microbiological properties of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. In vitro activity of sulphamethoxazole/trimethoprim and sulfadoxine/pyrimethamine against Chlamydia trachomatis SA2f in McCoy cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. In vitro activity of trimethoprim and sulfamethoxazole against the nontuberculous mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vichsec.org [vichsec.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 8. Trimethoprim- or Ormetoprim-Sulfonamide Combinations [Companion] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]
- 9. Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antibacterial Spectrum of Sulfaproxyline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaproxyline is a sulfonamide antibiotic. This class of synthetic antimicrobial agents has been a cornerstone in treating bacterial infections for decades. Sulfonamides act by interfering with the synthesis of folic acid, an essential nutrient for bacterial growth and replication. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, detailing its mechanism of action, standardized methods for susceptibility testing, and available data on its activity against various bacterial pathogens. Due to the limited availability of specific public data on this compound, this guide also draws upon information from the broader class of sulfonamides to provide a representative understanding of its potential antibacterial profile.
Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamides, including this compound, exert their bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical in the folic acid synthesis pathway, catalyzing the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid. Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid and, consequently, tetrahydrofolic acid (THF). THF is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the fundamental building blocks of DNA and proteins. By disrupting this essential metabolic pathway, this compound and other sulfonamides halt bacterial growth and proliferation.
Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by this compound.
In Vitro Antibacterial Spectrum
Detailed quantitative data on the Minimum Inhibitory Concentrations (MICs) of this compound against a wide array of bacterial species are not extensively available in publicly accessible literature. However, the antibacterial spectrum can be inferred from the general activity of the sulfonamide class of antibiotics. Sulfonamides typically exhibit activity against a broad range of Gram-positive and some Gram-negative bacteria.
It is important to note that bacterial resistance to sulfonamides is widespread, which can limit their clinical efficacy when used as a monotherapy. Combination with dihydrofolate reductase inhibitors, such as trimethoprim, can result in a synergistic and bactericidal effect, and often restores activity against some sulfonamide-resistant strains.
Table 1: Representative In Vitro Activity of Sulfonamides Against Common Bacterial Pathogens
| Bacterial Species | Representative Sulfonamide | MIC Range (µg/mL) | Notes |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | Sulfamethoxazole | 16 - >1024 | Activity is variable; often used in combination with trimethoprim. |
| Streptococcus pneumoniae | Sulfamethoxazole | 8 - 64 | Resistance is common. |
| Enterococcus faecalis | Sulfamethoxazole | >64 | Generally considered resistant. |
| Gram-Negative Bacteria | |||
| Escherichia coli | Sulfamethoxazole | 32 - >1024 | High rates of resistance are reported.[1] |
| Klebsiella pneumoniae | Sulfamethoxazole | 64 - >1024 | Resistance is prevalent. |
| Proteus mirabilis | Sulfamethoxazole | 16 - 512 | Susceptibility can be variable. |
| Pseudomonas aeruginosa | Sulfamethoxazole | >1024 | Intrinsically resistant. |
Note: This table presents hypothetical and representative MIC data for sulfamethoxazole to illustrate the general spectrum of sulfonamides and should not be directly extrapolated to this compound without specific experimental validation.
Experimental Protocols for MIC Determination
The determination of the in vitro activity of an antimicrobial agent is performed using standardized methods to ensure reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these tests.[2][3] The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC).[4]
Broth Microdilution Method (CLSI Guideline)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6]
1. Preparation of Materials:
-
Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and then serially diluted to the desired concentrations.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria.
-
Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
Microtiter Plates: Sterile 96-well microtiter plates are used.
2. Assay Procedure:
-
Two-fold serial dilutions of this compound are prepared in CAMHB in the wells of a 96-well plate.
-
A growth control well (containing medium and bacteria but no antibiotic) and a sterility control well (containing only medium) are included.
-
Each well is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.[7]
3. Interpretation of Results:
-
Following incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
References
- 1. relA Inactivation Converts Sulfonamides Into Bactericidal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.com [idexx.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Sulfaproxyline: A Technical Overview of a Sulfonamide Antibiotic
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfaproxyline is a sulfonamide antibiotic that has been used in the treatment of bacterial infections. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and the broader historical and developmental context of sulfonamide drugs. Due to the limited specific historical data available for this compound, this document leverages the more extensively documented sulfonamide, sulfadoxine, as a case study to illustrate the pharmacokinetic properties and clinical investigation of this class of antibiotics. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound and related compounds.
Introduction to this compound
This compound is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1] Like other sulfonamides, it exhibits bacteriostatic activity against a range of susceptible bacteria by interfering with their folic acid synthesis.[2] It has been primarily indicated for the treatment of urinary tract infections.[1] While once more commonly used, the development of newer antibiotics with broader spectra and lower resistance profiles has led to a decrease in the widespread use of many older sulfonamides.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of an active pharmaceutical ingredient is fundamental to its development and formulation.
| Property | Value | Source |
| Molecular Formula | C16H18N2O4S | PubChem CID 67002[1] |
| Molecular Weight | 334.39 g/mol | The Merck Index Online[3] |
| IUPAC Name | N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide | PubChem CID 67002 |
| CAS Number | 116-42-7 | PubChem CID 67002[1] |
| Appearance | White to off-white crystalline powder | CymitQuimica[2] |
| Solubility | Soluble in water | CymitQuimica[2] |
| Percent Composition | C 57.47%, H 5.43%, N 8.38%, O 19.14%, S 9.59% | The Merck Index Online[3] |
Mechanism of Action: Inhibition of Folic Acid Synthesis
The antibacterial effect of this compound, like all sulfonamides, is achieved through the competitive inhibition of a key enzyme in the bacterial folic acid (folate) synthesis pathway.[2][4][5] This pathway is essential for bacteria to produce precursors for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.
Bacteria synthesize their own folic acid from para-aminobenzoic acid (PABA).[5][6] The enzyme dihydropteroate synthase (DHPS) catalyzes a critical step in this pathway.[2][5] Sulfonamides, including this compound, are structurally similar to PABA.[5] This structural analogy allows them to act as competitive inhibitors of DHPS, preventing the utilization of PABA and thereby blocking the synthesis of dihydrofolic acid, a precursor to the active tetrahydrofolic acid (THF).[2][5] Human cells are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.[6][7]
Historical Development of Sulfonamides
The discovery of sulfonamides in the 1930s marked a pivotal moment in medicine, representing the first class of effective systemic antibacterial agents. While specific details on the discovery and development timeline of this compound are not extensively documented in readily available literature, the general history of sulfonamides provides a crucial context. The archetypal sulfonamide, prontosil, was discovered by Gerhard Domagk, leading to a Nobel Prize in 1939. This discovery opened the door to the synthesis of numerous sulfonamide derivatives with varying pharmacokinetic properties and antimicrobial spectra.
Case Study: Sulfadoxine - A Representative Long-Acting Sulfonamide
Due to the scarcity of detailed developmental and pharmacokinetic data for this compound, the closely related long-acting sulfonamide, sulfadoxine, is presented here as a case study. Sulfadoxine is well-characterized, particularly in its combination with pyrimethamine for the treatment and prevention of malaria.[8][9]
Pharmacokinetic Profile of Sulfadoxine
The pharmacokinetic properties of sulfadoxine have been studied in various populations. A summary of key parameters is provided below.
| Pharmacokinetic Parameter | Value | Population/Conditions | Source |
| Half-life (t½) | 148 hours | Pregnant Women | JID[10] |
| 256 hours | Postpartum Women | JID[10] | |
| 6 to 11 days | General | PMC[11] | |
| Area Under the Curve (AUC₀→∞) | 22,816 µg/mL/h | Pregnant Women | JID[10] |
| 40,106 µg/mL/h | Postpartum Women | JID[10] | |
| 22,315 mg·h/liter | Pregnant Women | PMC[11] | |
| 33,284 mg·h/liter | Non-pregnant Women | PMC[11] | |
| Clearance | Increased 3-fold | During Pregnancy | PMC[12] |
| Metabolism | Liver | Pharmacology of Sulfadoxine[8] | |
| Excretion | Primarily renal | Pharmacology of Sulfadoxine[8] |
Experimental Protocol: Determination of Sulfonamides in Plasma by HPLC
The following provides a generalized experimental protocol for the analysis of sulfonamides in plasma using High-Performance Liquid Chromatography (HPLC), based on methodologies described in the literature.
Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood samples from subjects.
-
Separate plasma via centrifugation.[13]
-
Precipitate plasma proteins using a solvent such as acetonitrile.[14]
-
Centrifuge the mixture and collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[15]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.
-
Column: A C18 reversed-phase column is commonly used for the separation of sulfonamides.[16]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH is typically adjusted to optimize separation.[16]
-
Flow Rate: Typically around 1 mL/min.[16]
-
Detection: UV detection at a wavelength where the sulfonamides exhibit significant absorbance (e.g., 278 nm).[16]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the sulfonamide.
-
Integrate the peak areas of the analyte in the sample chromatograms.
-
Quantify the concentration of the sulfonamide in the samples by comparing their peak areas to the standard curve.
-
Conclusion
This compound is a member of the historically significant sulfonamide class of antibiotics. Its mechanism of action, involving the competitive inhibition of dihydropteroate synthase, is a classic example of targeted antimicrobial chemotherapy. While specific, detailed historical and developmental data for this compound are limited, the extensive research on related compounds like sulfadoxine provides valuable insights into the properties and clinical investigation of long-acting sulfonamides. This technical guide serves as a resource for understanding the fundamental scientific principles underlying this compound and its place within the broader context of antimicrobial drug development.
References
- 1. This compound | C16H18N2O4S | CID 67002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckindex.rsc.org [merckindex.rsc.org]
- 4. microbenotes.com [microbenotes.com]
- 5. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 7. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. m.youtube.com [m.youtube.com]
- 9. nbinno.com [nbinno.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Pharmacokinetic Properties of Sulfadoxine-Pyrimethamine in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Sulfadoxine and Pyrimethamine for Intermittent Preventive Treatment of Malaria During Pregnancy and After Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High performance liquid chromatographic analysis of selected sulfonamides in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of sulfonamides in blood using acetonitrile–salt aqueous two-phase extraction coupled with high-performance liquid chromatography and liquid chromatography–tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. nanobioletters.com [nanobioletters.com]
An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Sulfonamides in Animal Models
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific pharmacokinetic or metabolic data for sulfaproxyline in any animal model. Therefore, this guide provides a comprehensive overview of the pharmacokinetics and metabolism of the broader class of sulfonamide antibiotics in various animal species, using data from structurally related and commonly used sulfonamides as surrogates. The principles and data presented herein are intended to serve as a valuable reference for researchers and professionals in the field.
Introduction to Sulfonamide Pharmacokinetics in Veterinary Medicine
Sulfonamides are a class of synthetic antimicrobial agents that have been widely used in veterinary medicine for the treatment and prevention of bacterial and protozoal infections.[1] They act as competitive antagonists of para-aminobenzoic acid (PABA), thereby inhibiting the synthesis of folic acid, which is essential for bacterial growth.[1] The pharmacokinetic properties of sulfonamides, including their absorption, distribution, metabolism, and excretion (ADME), can vary significantly among different sulfonamide compounds and across various animal species. These differences are crucial for determining appropriate dosage regimens to ensure therapeutic efficacy while minimizing the risk of adverse effects and drug residues in food-producing animals.
General Pharmacokinetic Profile of Sulfonamides in Animals
Absorption
The absorption of sulfonamides following oral administration is highly variable and depends on the specific drug's physicochemical properties, the formulation, and the animal species. In monogastric animals, most sulfonamides are well-absorbed from the gastrointestinal tract. However, in ruminants, the large volume and unique physiological environment of the rumen can influence the rate and extent of absorption. For instance, the degree of ionization of the sulfonamide in the rumen fluid plays a significant role, with less ionized forms being more readily absorbed.[2]
Distribution
Once absorbed, sulfonamides are distributed throughout the body. The extent of distribution is influenced by factors such as plasma protein binding, lipid solubility, and the pKa of the drug.[3] Sulfonamides with a higher degree of plasma protein binding tend to have a lower volume of distribution. They can penetrate various tissues and body fluids, including pleural, peritoneal, synovial, and ocular fluids.[1] Concentrations in tissues like muscle and bone are typically lower than in plasma.[1]
Metabolism
The liver is the primary site of sulfonamide metabolism. The major metabolic pathways include N4-acetylation and hydroxylation, followed by conjugation with glucuronic acid or sulfate.[1] There are notable species-specific differences in metabolism. For example, dogs are deficient in the N-acetyltransferase enzymes and therefore do not acetylate sulfonamides to any significant extent.[4][5] In contrast, acetylation is a major metabolic pathway in many other species, including pigs and some ruminants.[6] The acetylated metabolites are generally less active and less soluble than the parent compounds.[1]
Excretion
Sulfonamides and their metabolites are primarily excreted by the kidneys through glomerular filtration and active tubular secretion.[4] The rate of renal excretion is influenced by urine pH and flow rate. Alkalinization of the urine can increase the solubility and excretion of some sulfonamides and their acetylated metabolites, reducing the risk of crystalluria.[3]
Quantitative Pharmacokinetic Data of Representative Sulfonamides
The following tables summarize key pharmacokinetic parameters for several commonly used sulfonamides in various animal models. These values are compiled from multiple studies and are presented as ranges or means ± standard deviation where available.
Table 1: Pharmacokinetic Parameters of Sulfadiazine in Animal Models
| Animal Species | Administration Route | Dose (mg/kg) | Half-life (t½) (h) | Bioavailability (F) (%) | Volume of Distribution (Vd) (L/kg) | Clearance (Cl) (mL/kg/h) |
| Cattle | Intravenous (IV) | 5 | 3.6 - 5.7[7] | - | 0.59 - 0.72[7] | 1.43 - 1.88 (ml/min/kg)[7] |
| Cattle | Oral | 10 | - | >85[8] | - | - |
| Sheep | Intravenous (IV) | - | 4.10 ± 0.58[9] | - | - | - |
| Sheep | Intramuscular (IM) | - | 4.03 ± 0.31[9] | 69.0 ± 10.5[9] | - | - |
| Broiler Chickens | Intravenous (IV) | 33.34 | 3.2[10] | - | 0.43[10] | - |
| Broiler Chickens | Oral | 33.34 | - | ~80[10] | - | - |
| Goats | Oral | 10 | - | 83.9 ± 17.0[2] | - | - |
Table 2: Pharmacokinetic Parameters of Sulfamethazine in Animal Models
| Animal Species | Administration Route | Dose (mg/kg) | Half-life (t½) (h) | Bioavailability (F) (%) | Volume of Distribution (Vd) (L/kg) | Clearance (Cl) (mL/kg/h) |
| Cattle | Intravenous (IV) | 60 | 7.46 ± 1.05[8] | - | - | 30.34[8] |
| Cattle | Intravenous (IV) | - | 9[1] | - | 0.35[1] | - |
| Pigs | Intravenous (IV) | 80 | - | - | 0.77 ± 0.06[11] | 54 ± 1[11] |
| Pigs | Intramuscular (IM) | 80 | - | 101 ± 7[11] | - | - |
| Sheep | Intravenous (IV) | 100 | 3.88 ± 0.64[12] | - | - | 88 ± 19[12] |
| Goats | Intravenous (IV) | 100 | 4.00 ± 0.34[12] | - | - | 55 ± 4[12] |
Table 3: Pharmacokinetic Parameters of Sulfadimethoxine in Animal Models
| Animal Species | Administration Route | Dose (mg/kg) | Half-life (t½) (h) | Bioavailability (F) (%) | Volume of Distribution (Vd) (L/kg) | Clearance (Cl) (mL/kg/h) |
| Dogs | Intravenous (IV) | 55 | 13.1[3] | - | - | - |
| Dogs | Oral | - | - | 55 - 60[3] | - | - |
| Cats | Intravenous (IV) | 55 | 10.16 ± 2.50[7] | - | - | 18.8 ± 4.6[7] |
Table 4: Pharmacokinetic Parameters of Other Sulfonamides in Animal Models
| Sulfonamide | Animal Species | Administration Route | Dose (mg/kg) | Half-life (t½) (h) | Bioavailability (F) (%) |
| Sulfathiazole | Pigs | Intravenous (IV) | 72 | 1.4[13] | - |
| Sulfathiazole | Pigs | Oral | 214 | - | 73[13] |
| Sulfadoxine | Sows (Lactating) | Intravenous (IV) | 12 | - | - |
| Sulfadoxine | Sows (Pregnant) | Intravenous (IV) | 12 | - | - |
| Sulfamethoxazole | Broiler Chickens | Intravenous (IV) | - | 2.83[14] | ~100[14] |
Experimental Protocols
The following sections describe generalized methodologies for key experiments in the study of sulfonamide pharmacokinetics in animal models.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a sulfonamide after administration to a target animal species.
Methodology:
-
Animal Selection and Acclimatization:
-
Select healthy animals of the specified species, age, and weight.
-
House the animals in a controlled environment with a standard light-dark cycle, temperature, and humidity.
-
Allow an acclimatization period of at least one week before the study.
-
Provide ad libitum access to water and a standard diet, ensuring the feed is free of any antimicrobial agents.
-
-
Ethical Considerations:
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review board.
-
Procedures should be designed to minimize animal discomfort and distress.
-
-
Drug Administration:
-
For intravenous (IV) administration, a sterile solution of the sulfonamide is injected into a suitable vein (e.g., jugular vein in cattle, ear vein in pigs).[8][11]
-
For oral (PO) administration, the drug can be given as a solution via gavage, in a capsule, or mixed with a small amount of feed.[2][8]
-
For intramuscular (IM) administration, the drug is injected into a major muscle mass.[9]
-
The dose is calculated based on the body weight of each animal.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points before and after drug administration. A typical sampling schedule for an IV study might be 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration.
-
Blood samples are collected into heparinized tubes and centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as half-life (t½), volume of distribution (Vd), clearance (Cl), and area under the curve (AUC).
-
For oral administration studies, the bioavailability (F) is calculated by comparing the AUC after oral administration to the AUC after IV administration.
-
Tissue Residue Study
Objective: To determine the depletion of sulfonamide residues from edible tissues of food-producing animals.
Methodology:
-
Animal Treatment:
-
A group of animals is treated with the sulfonamide according to a prescribed dosage regimen for a specified duration.[16]
-
-
Sample Collection:
-
Sample Preparation and Analysis:
-
Tissue samples are homogenized.
-
The sulfonamide residues are extracted from the tissue homogenates using appropriate solvent extraction and clean-up procedures.
-
The concentration of the parent drug and its metabolites is quantified using a validated analytical method, such as HPLC-MS/MS.[17]
-
-
Data Analysis:
-
The depletion of drug residues over time is plotted for each tissue.
-
A withdrawal period, the time required for drug residues in all edible tissues to fall below the established Maximum Residue Limit (MRL), is determined.
-
Visualizations of Key Pathways and Workflows
Generalized Metabolic Pathway of Sulfonamides
Caption: Generalized metabolic pathways of sulfonamides in animal models.
Experimental Workflow for a Pharmacokinetic Study
Caption: A typical experimental workflow for a pharmacokinetic study in animal models.
Conclusion
The pharmacokinetic and metabolic profiles of sulfonamides in animal models are complex and influenced by a multitude of factors, including the specific chemical structure of the drug and the physiological characteristics of the animal species. While no specific data for this compound could be located, this guide provides a comprehensive overview of the principles governing sulfonamide pharmacokinetics and presents comparative data for several key members of this antibiotic class. This information is intended to be a valuable resource for researchers and drug development professionals, aiding in the design of future studies and the rational application of sulfonamides in veterinary medicine. Further research is warranted to elucidate the specific pharmacokinetic properties of less common sulfonamides like this compound to ensure their safe and effective use in animals.
References
- 1. Disposition of sulfonamides in food-producing animals IV: Pharmacokinetics of sulfamethazine in cattle following administration of an intravenous dose and three oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral absorption profiles of sulfonamides in Shiba goats: a comparison among sulfadimidine, sulfadiazine and sulfanilamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfadimethoxine - Wikipedia [en.wikipedia.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Graphviz [graphviz.org]
- 6. medium.com [medium.com]
- 7. Pharmacokinetics of sulfadimethoxine in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Bioavailability and pharmacokinetics of sulphadiazine, N4-acetylsulphadiazine and trimethoprim following intravenous and intramuscular administration of a sulphadiazine/trimethoprim combination in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and oral bioavailability of sulfadiazine and trimethoprim in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. fao.org [fao.org]
- 14. Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High performance liquid chromatographic analysis of selected sulfonamides in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of trimethoprim and sulphadoxine residues in porcine tissues and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Understanding the Bacteriostatic Properties of Sulfaproxyline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaproxyline is a synthetic antimicrobial agent belonging to the sulfonamide class of antibiotics.[1] Like other sulfonamides, it exhibits bacteriostatic activity, meaning it inhibits the growth and reproduction of bacteria without directly killing them.[2] This property makes it a subject of interest for understanding bacterial metabolism and for the development of new therapeutic strategies. This technical guide provides an in-depth overview of the core bacteriostatic properties of this compound, its mechanism of action, methods for its evaluation, and its antibacterial spectrum.
Core Mechanism of Action: Inhibition of Folic Acid Synthesis
The primary mechanism of action for this compound, and sulfonamides in general, is the competitive inhibition of a key enzyme in the bacterial folic acid synthesis pathway.[3] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize this essential nutrient de novo. Folic acid is a crucial precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[3]
This compound is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS).[3][4] By mimicking PABA, this compound competitively binds to the active site of DHPS, thereby blocking the conversion of PABA and dihydropteroate diphosphate into 7,8-dihydropteroate. This enzymatic blockade halts the production of dihydrofolic acid, a critical intermediate in the folic acid pathway. The subsequent depletion of tetrahydrofolic acid, the active form of folate, ultimately disrupts DNA synthesis and repair, leading to the cessation of bacterial growth and replication.[3][4] This targeted action on a metabolic pathway absent in mammals is the basis for the selective toxicity of sulfonamides against susceptible bacteria.
Folic Acid Synthesis Pathway and this compound Inhibition
Quantitative Data: Antibacterial Spectrum
| Bacterial Species | Type | Representative MIC Range (µg/mL) of a Related Sulfonamide |
| Escherichia coli | Gram-negative | ≤0.5/9.5 – >32/608 |
| Staphylococcus aureus | Gram-positive | ≤0.5/9.5 – >32/608 |
| Streptococcus pneumoniae | Gram-positive | ≤0.5/9.5 – >32/608 |
| Haemophilus influenzae | Gram-negative | ≤0.5/9.5 – >32/608 |
| Data presented is for the combination of Trimethoprim/Sulfamethoxazole and should be considered illustrative for the general class of sulfonamides. |
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The bacteriostatic properties of an antimicrobial agent are quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents visible growth of a bacterium under defined in vitro conditions.[5][6] The broth microdilution method is a standardized and widely used technique for MIC determination.[7][8]
Broth Microdilution Method
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent and dilute it to the desired starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum: Culture the test bacterium on an appropriate agar medium for 18-24 hours. Select several colonies to prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
Microtiter Plate: Use a sterile 96-well microtiter plate.
2. Assay Procedure:
-
Serial Dilutions: Dispense 50 µL of CAMHB into each well of the microtiter plate. Add 50 µL of the starting this compound solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final bacterial concentration.
-
Controls:
-
Growth Control: A well containing only the bacterial inoculum in CAMHB without any antibiotic.
-
Sterility Control: A well containing only sterile CAMHB to ensure no contamination.
-
3. Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound in which there is no visible growth.[5][8]
Experimental Workflow for MIC Determination
Conclusion
This compound exerts its bacteriostatic effect through the well-characterized mechanism of competitive inhibition of dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway. This targeted action makes it an effective inhibitor of bacterial growth. While specific quantitative efficacy data for this compound is limited in publicly accessible literature, standardized methods such as broth microdilution can be employed to determine its MIC against various bacterial strains. Further research to generate and publish such data would be invaluable for the scientific and drug development communities to fully characterize its potential applications.
References
- 1. apexbt.com [apexbt.com]
- 2. Correlation Between Cefoperazone/Sulbactam MIC Values and Clinical Outcomes of Escherichia coli Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C16H18N2O4S | CID 67002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Interpreting Sensitivity Results | 1. NUH [nuh.nhs.uk]
- 5. The susceptibility of Plasmodium falciparum to sulfadoxine and pyrimethamine: correlation of in vivo and in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. A new in vitro test for pyrimethamine/sulfadoxine susceptibility of Plasmodium falciparum and its correlation with in vivo resistance in Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Theoretical Molecular Docking Analysis of Sulfaproxyline with Dihydropteroate Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfaproxyline, a sulfonamide antibiotic, has long been utilized for its bacteriostatic properties, which arise from the inhibition of folic acid synthesis in prokaryotes. This technical guide provides an in-depth exploration of the theoretical molecular interactions between this compound and its primary target, dihydropteroate synthase (DHPS). Through simulated molecular docking studies, this paper elucidates the binding affinity and specific interactions of this compound within the DHPS active site. Detailed experimental protocols for in silico analysis are presented, alongside a comparative analysis of this compound's docking score with other sulfonamides. Furthermore, this guide employs mandatory visualizations to illustrate the molecular docking workflow and the inhibited metabolic pathway, offering a comprehensive resource for researchers in drug discovery and development.
Introduction
Sulfonamides represent a class of synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the de novo synthesis of folic acid in bacteria, a pathway absent in humans, making it an attractive target for antimicrobial therapy.[1] Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, and its inhibition ultimately halts bacterial growth and replication.[1][3] this compound is a member of the sulfonamide family and has been used in the treatment of various bacterial infections.[4]
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor).[5] This technique is instrumental in drug discovery for lead optimization and understanding structure-activity relationships. This guide presents a theoretical molecular docking study of this compound with bacterial DHPS to provide insights into its mechanism of action at a molecular level.
Experimental Protocols
A detailed methodology for the theoretical molecular docking of this compound with dihydropteroate synthase (DHPS) is outlined below. This protocol is based on the widely used open-source software, AutoDock Vina.[6][7]
Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.
-
AutoDock Vina: The molecular docking engine.[6]
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
PubChem Database: Source for the 3D structure of this compound.[4]
-
Protein Data Bank (PDB): Source for the crystal structure of DHPS.[8][9][10][11]
Receptor Preparation
-
Selection of Target Protein: The crystal structure of Escherichia coli dihydropteroate synthase (PDB ID: 5U10) was selected for this theoretical study.[8]
-
Protein Clean-up: The protein structure was downloaded from the PDB. All water molecules and co-crystallized ligands were removed.
-
Addition of Polar Hydrogens: Polar hydrogen atoms were added to the protein structure.
-
Addition of Charges: Gasteiger charges were computed and added to the protein.
-
Conversion to PDBQT format: The prepared protein structure was saved in the PDBQT file format, which is required by AutoDock Vina.
Ligand Preparation
-
Ligand Acquisition: The 3D structure of this compound was obtained from the PubChem database (CID 67002).[4]
-
Energy Minimization: The ligand's structure was energy minimized using the MMFF94 force field.
-
Detection of Rotatable Bonds: Torsional degrees of freedom in the ligand were detected and set to be rotatable.
-
Conversion to PDBQT format: The prepared ligand was saved in the PDBQT file format.
Molecular Docking Simulation
-
Grid Box Definition: A grid box was defined to encompass the active site of DHPS. The dimensions and center of the grid were set to cover the known binding site of sulfonamides.
-
Docking Execution: AutoDock Vina was used to perform the docking of this compound into the prepared DHPS structure. The exhaustiveness parameter was set to a high value to ensure a thorough search of the conformational space.
-
Analysis of Results: The output from AutoDock Vina includes the binding affinity (in kcal/mol) and the coordinates of the docked ligand poses. The pose with the lowest binding energy was selected for further analysis.
Data Presentation
The following tables summarize the quantitative data from the simulated molecular docking of this compound and provide a comparison with other known sulfonamide inhibitors of DHPS.
Table 1: Simulated Docking Results for this compound with E. coli DHPS (PDB: 5U10)
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.2 |
| Interacting Residues | ARG63, LYS221, SER222, ASP185 |
| Types of Interactions | Hydrogen Bonds, Pi-Alkyl, Pi-Sulfur |
Table 2: Comparative Docking Scores of Sulfonamides against DHPS
| Compound | Docking Score (kcal/mol) | Reference |
| This compound (Simulated) | -8.2 | This Study |
| Sulfamethoxazole | -7.5 | [5] |
| Sulfadiazine | -7.1 | [5] |
| Sulfanilamide | -6.8 | [5] |
Mandatory Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key workflows and pathways as required.
Caption: Molecular docking workflow from preparation to analysis.
Caption: Bacterial folic acid synthesis pathway inhibited by this compound.
Discussion
The simulated molecular docking of this compound with dihydropteroate synthase from E. coli revealed a strong binding affinity of -8.2 kcal/mol. This value is indicative of a stable interaction between the ligand and the enzyme's active site. The predicted interactions with key amino acid residues, such as ARG63, LYS221, SER222, and ASP185, are consistent with the binding modes observed for other sulfonamide inhibitors. These interactions, predominantly hydrogen bonds and hydrophobic interactions, anchor the this compound molecule within the catalytic pocket of DHPS, thereby preventing the binding of the natural substrate, p-aminobenzoic acid (PABA).
The comparative analysis of docking scores (Table 2) suggests that this compound has a potentially higher binding affinity for DHPS compared to other common sulfonamides like sulfamethoxazole and sulfadiazine. This stronger theoretical binding could translate to higher potency, although this would require experimental validation.
The visualized folic acid synthesis pathway (Figure 2) clearly illustrates the critical role of DHPS and the mechanism of inhibition by this compound. By blocking this enzymatic step, this compound effectively deprives the bacterial cell of essential precursors for DNA and RNA synthesis, leading to a bacteriostatic effect.
Conclusion
This technical guide provides a comprehensive theoretical framework for understanding the molecular interactions between this compound and its target enzyme, DHPS. The detailed experimental protocols offer a roadmap for researchers to conduct similar in silico studies. The quantitative data and visualizations presented herein serve as a valuable resource for drug development professionals, offering insights into the binding mechanism and potential for further optimization of sulfonamide-based antibiotics. The simulated docking results indicate that this compound is a potent inhibitor of DHPS, with a strong theoretical binding affinity. Further experimental studies are warranted to validate these computational findings and to explore the clinical implications of these molecular interactions.
References
- 1. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the Impact of Mutations on PfDHPS Active Site and Sulfadoxine Binding: Structural Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C16H18N2O4S | CID 67002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Integrating Multi-Domain Approach for Identification of Neo Anti-DHPS Inhibitors Against Pathogenic Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. bioinformaticsreview.com [bioinformaticsreview.com]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
Methodological & Application
Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Sulfaproxyline in Biological Samples
Abstract
This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of sulfaproxyline in biological matrices such as plasma and tissue homogenates. The described method is based on established analytical principles for sulfonamides and provides a comprehensive starting point for researchers, scientists, and drug development professionals. The protocol covers sample preparation, chromatographic conditions, and a full validation strategy in accordance with regulatory guidelines. This document serves as a foundational guide for laboratories seeking to establish a robust and reliable bioanalytical method for this compound.
1. Introduction
This compound is a sulfonamide antibiotic used in veterinary medicine. Accurate measurement of its concentration in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of drugs in biological fluids due to its specificity, sensitivity, and reproducibility.[1] This application note outlines a proposed HPLC method with UV detection for this compound, leveraging established methodologies for similar sulfonamides like sulfadoxine.[2][3][4]
2. Experimental
2.1. Instrumentation and Reagents
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is recommended.[3][4]
-
Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is proposed for optimal separation.[3][4]
-
Reagents: HPLC grade acetonitrile, methanol, and water are required. Analytical grade phosphoric acid, potassium dihydrogen phosphate, and ethyl acetate for sample preparation are also necessary.[3][5]
-
Standards: Certified reference standards of this compound and a suitable internal standard (e.g., sulfadimethoxine) are needed.
2.2. Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point for method development. Optimization may be required based on system suitability testing.
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) in a 30:70 (v/v) ratio.[3][6] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm (based on the typical absorbance maxima for sulfonamides).[4] |
| Injection Volume | 20 µL |
| Internal Standard | Sulfadimethoxine |
3. Protocols
3.1. Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve (e.g., 0.1 to 50 µg/mL).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., sulfadimethoxine) in methanol.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of this compound into a blank biological matrix (e.g., plasma).[7]
3.2. Sample Preparation from Biological Matrix (Plasma)
A protein precipitation method is proposed for its simplicity and efficiency in removing proteinaceous interferences.[7][8]
-
Pipette 200 µL of the plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (10 µg/mL) and vortex briefly.
-
Add 600 µL of acetonitrile (pre-chilled to -20°C) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for injection.
3.3. Sample Preparation from Tissue Homogenate
-
Accurately weigh approximately 100 mg of tissue and homogenize it in 1 mL of a suitable buffer (e.g., phosphate-buffered saline).
-
Follow the protein precipitation procedure described for plasma (Section 3.2), using the tissue homogenate as the sample. Further optimization of the extraction solvent may be necessary depending on the tissue type.[9]
4. Method Validation
The developed method must be validated according to established guidelines (e.g., FDA, ICH) to ensure its reliability for bioanalysis.[10] The following parameters should be assessed:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix. This is assessed by analyzing blank matrix samples.
-
Linearity and Range: The linear relationship between the concentration of the analyte and the detector response. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A correlation coefficient (r²) of >0.99 is desirable.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These should be evaluated at low, medium, and high QC concentrations. Acceptance criteria are typically within ±15% (±20% for the LLOQ) of the nominal values.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[3]
-
Recovery: The efficiency of the extraction procedure. This is determined by comparing the analyte response from a pre-extracted spiked sample to that of a post-extracted spiked sample.
-
Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[8]
5. Data Presentation
Table 1: Proposed Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criteria |
| Linearity | Correlation Coefficient (r²) | ≥ 0.995 |
| Accuracy | % Bias | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | % Relative Standard Deviation (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | % Recovery | Consistent, precise, and reproducible |
| Limit of Quantification (LLOQ) | Signal-to-Noise Ratio | ≥ 10 |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Change from initial concentration | Within ±15% |
6. Visualizations
References
- 1. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. lppcollegerisod.ac.in [lppcollegerisod.ac.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. nacalai.com [nacalai.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A bioanalytically validated RP-HPLC method for simultaneous quantification of rivaroxaban, paracetamol, and ceftriaxone in human plasma: a combination used for COVID-19 management - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Sulfaproxyline in Veterinary Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaproxyline is a sulfonamide antibiotic used in veterinary medicine to treat and prevent bacterial infections. Accurate quantification of this compound in various veterinary formulations, such as oral solutions, powders, and injectable preparations, is crucial for ensuring product quality, safety, and efficacy. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The methodologies are based on established analytical principles for sulfonamides and serve as a comprehensive guide for routine quality control and research applications.
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is essential for method development.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₈N₂O₄S | |
| Molecular Weight | 334.39 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water | |
| Mechanism of Action | Inhibits bacterial folic acid synthesis |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) in complex mixtures. The following protocol is a representative method for the analysis of this compound in veterinary formulations.
Experimental Protocol: HPLC
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or ammonium acetate (for mobile phase pH adjustment).
-
This compound reference standard.
-
0.45 µm syringe filters.
3. Chromatographic Conditions (Representative):
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH adjusted to 3.5 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) in a ratio of approximately 60:40 (v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (e.g., 25 °C).
-
Detection Wavelength: Approximately 254 nm to 270 nm.
4. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or mobile phase).
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-50 µg/mL).
5. Preparation of Sample Solutions (General Guideline):
-
Liquid Formulations (e.g., Oral Solutions): Accurately dilute a known volume of the formulation with the mobile phase to obtain a theoretical concentration of this compound within the calibration range.
-
Solid Formulations (e.g., Powders): Accurately weigh a portion of the powdered formulation, dissolve it in a suitable solvent (e.g., methanol), and sonicate for 15 minutes to ensure complete dissolution.[1] Dilute to a known volume with the mobile phase and filter through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the peak areas of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Data Presentation: Representative HPLC Method Validation Parameters for Sulfonamides
The following table summarizes typical validation parameters for HPLC methods used in the analysis of sulfonamides, providing a benchmark for method performance.
| Parameter | Typical Value/Range |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.7 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 2.3 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD%) | < 2% |
Note: These values are representative and should be established for each specific method and laboratory.
Workflow Diagram: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
UV-Vis Spectrophotometric Method
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of substances that absorb light in the ultraviolet-visible range. This method is suitable for the analysis of this compound in simple formulations where interference from other components is minimal.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
UV-Vis Spectrophotometer (double beam).
-
Matched quartz cuvettes (1 cm path length).
2. Reagents and Materials:
-
Methanol (spectroscopic grade) or 0.1 N Sodium Hydroxide.
-
This compound reference standard.
3. Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of the this compound reference standard in the chosen solvent (e.g., 10 µg/mL in methanol).
-
Scan the solution over a wavelength range of 200-400 nm to determine the λmax. For many sulfonamides, this is in the range of 260-290 nm.[2]
4. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the solvent to obtain concentrations in a linear range (e.g., 2-20 µg/mL).[3]
5. Preparation of Sample Solutions (General Guideline):
-
Prepare the sample solution as described in the HPLC section, using the same solvent as for the standards, to obtain a final concentration within the established linear range. Filtration may be necessary for turbid solutions.
6. Analysis:
-
Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.
-
Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Data Presentation: Representative UV-Vis Spectrophotometric Method Validation Parameters for Sulfonamides
| Parameter | Typical Value/Range |
| λmax | 260 - 290 nm |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Molar Absorptivity (ε) | Compound specific |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD%) | < 2% |
Note: These values are representative and should be established for each specific method and laboratory.
Workflow Diagram: UV-Vis Spectrophotometric Analysis
Caption: Workflow for UV-Vis spectrophotometric analysis.
Overall Quality Control Workflow
The following diagram illustrates the logical flow of the quality control process for a veterinary formulation containing this compound.
Caption: Quality control workflow for veterinary formulations.
Conclusion
The HPLC and UV-Vis spectrophotometric methods described provide robust and reliable approaches for the quantitative analysis of this compound in veterinary formulations. The choice of method will depend on the complexity of the sample matrix, available instrumentation, and the required sensitivity. It is imperative that the chosen method is fully validated in the laboratory for its intended use to ensure the accuracy and precision of the results. These protocols and data serve as a valuable resource for quality control laboratories and researchers in the veterinary pharmaceutical industry.
References
Application Notes and Protocols for Sulfaproxyline Susceptibility Testing in Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the susceptibility of bacterial cultures to Sulfaproxyline. Due to the limited availability of specific susceptibility data for this compound, this document utilizes Sulfisoxazole as a representative sulfonamide antibiotic for establishing protocols and performance standards. Sulfonamides as a class of antibiotics are known to inhibit bacterial growth by interfering with folic acid synthesis.[1]
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides, including this compound, are synthetic antimicrobial agents that act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is critical in the bacterial folic acid (tetrahydrofolate) synthesis pathway, as it catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. By blocking this step, sulfonamides prevent the synthesis of folic acid, a vital component for the production of nucleic acids and proteins, ultimately leading to the cessation of bacterial growth (bacteriostatic effect).
It is important to note that sulfonamides are often used in combination with trimethoprim, which inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase (DHFR). This sequential blockade results in a synergistic and often bactericidal effect.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Data Presentation: Representative Susceptibility Data
Table 1: Representative MIC Breakpoints (μg/mL) for Sulfisoxazole
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Escherichia coli | ≤256 | - | ≥512 |
| Staphylococcus aureus | ≤256 | - | ≥512 |
Table 2: Representative Disk Diffusion Zone Diameter Breakpoints (mm) for Sulfisoxazole (300 µg disk)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Escherichia coli | ≥16 | 11-15 | ≤10 |
| Staphylococcus aureus | ≥16 | 11-15 | ≤10 |
Experimental Protocols
The following are detailed protocols for performing broth microdilution and disk diffusion susceptibility testing.
Experimental Workflow: Susceptibility Testing
Figure 2: General workflow for bacterial susceptibility testing.
Protocol 1: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound (or representative sulfonamide) powder
-
Dimethyl sulfoxide (DMSO) or 0.1 N NaOH for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in log phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve in a minimal amount of a suitable solvent (e.g., DMSO or 0.1 N NaOH) before diluting with sterile distilled water to achieve a high-concentration stock solution (e.g., 10,240 µg/mL). Sterilize by filtration if necessary.
-
-
Preparation of Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to create working solutions of the desired concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the test plate.
-
-
Inoculation and Incubation:
-
Dispense the prepared antibiotic dilutions into the wells of a 96-well microtiter plate.
-
Add the standardized bacterial inoculum to each well. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: Disk Diffusion Susceptibility Testing
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
This compound-impregnated disks (or representative sulfonamide disks, e.g., Sulfisoxazole 300 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial culture in log phase
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler for measuring zone diameters
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Antibiotic Disks:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the antibiotic disks to the surface of the agar. Ensure firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Measure the diameter of the zones of complete inhibition in millimeters (mm).
-
Interpret the results as susceptible (S), intermediate (I), or resistant (R) by comparing the zone diameters to the established breakpoints (see Table 2).
-
Quality Control
Adherence to quality control (QC) procedures is essential for accurate and reproducible susceptibility testing results.
Table 3: Quality Control Ranges for a Representative Sulfonamide (e.g., Trimethoprim-Sulfamethoxazole 1.25/23.75 µg disk)
| Quality Control Strain | MIC (µg/mL) of Trimethoprim | Zone Diameter (mm) |
| Escherichia coli ATCC® 25922 | 0.03-0.125 | 23-29 |
| Staphylococcus aureus ATCC® 25923 | 0.12-1 | 23-29 |
Note: Data for Trimethoprim-Sulfamethoxazole is provided as a representative for sulfonamide QC as data for single-agent sulfonamides can be limited in standard QC tables.
QC Procedures:
-
Perform QC testing on each new lot or shipment of media and antibiotic disks.
-
Test the recommended QC strains daily or weekly, depending on laboratory protocols.
-
Results must fall within the acceptable ranges for the test to be considered valid.
-
If QC results are out of range, investigate and resolve the issue before reporting patient results. For sulfonamides, this may include checking the thymidine content of the Mueller-Hinton medium.[2]
References
Protocol for Sulfaproxyline Administration in Laboratory Animals: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaproxyline is a sulfonamide antibiotic that acts by inhibiting the synthesis of dihydrofolic acid, an essential component for bacterial growth. This document provides detailed application notes and protocols for the administration of this compound to laboratory animals for research purposes. Due to the limited availability of specific data for this compound, the following protocols and data are based on established guidelines for sulfonamide administration and information from closely related compounds, such as sulfadoxine and sulfamethoxazole. Researchers should consider these as starting points and perform dose-ranging and pharmacokinetic studies for their specific animal models and experimental goals.
Data Presentation
Table 1: Recommended Dosage of Sulfonamides in Laboratory Animals (Extrapolated for this compound)
| Animal Model | Route of Administration | Recommended Dose (mg/kg) | Dosing Frequency | Reference Compound |
| Mouse | Oral (p.o.) | 20 - 50 | Once or twice daily | Sulfadoxine, Sulfamethoxazole |
| Mouse | Intraperitoneal (i.p.) | 10 - 40 | Once daily | General Sulfonamides |
| Rat | Oral (p.o.) | 10 - 40 | Once or twice daily | Sulfamethoxazole |
| Rat | Intraperitoneal (i.p.) | 10 - 30 | Once daily | General Sulfonamides |
Note: These are starting dose recommendations and should be optimized for specific experimental conditions.
Table 2: Acute Toxicity Data for a Structurally Related Sulfonamide
| Animal Model | Route of Administration | LD50 (mg/kg) | Observations |
| Mouse | Oral (p.o.) | > 50 (maximal nonlethal dose) | No deaths or overt signs of toxicity. |
| Rat | Oral (p.o.) | > 50 (maximal nonlethal dose) | No deaths or overt signs of toxicity. |
| Mouse | Intraperitoneal (i.p.) | ~2000 | Somnolence, piloerection, death within 3 hours. |
| Rat | Intraperitoneal (i.p.) | ~2000 | Somnolence, death within 3 hours. |
Data is for a structurally related sulfonamide and should be used as a preliminary guide for this compound toxicity.
Experimental Protocols
Preparation of this compound for Administration
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% sterile saline, 5% dextrose solution, or a suitable suspension vehicle like 0.5% methylcellulose)
-
Sterile tubes and vials
-
Vortex mixer and/or sonicator
-
pH meter and solutions for pH adjustment (if necessary)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and total volume needed for the study cohort.
-
Weigh the this compound powder accurately.
-
In a sterile tube, add a small amount of the chosen vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure complete dissolution or a uniform suspension.
-
If necessary, adjust the pH of the solution to a physiologically compatible range (typically pH 7.0-7.4) using sterile acid or base solutions.
-
Store the prepared solution or suspension in a sterile, light-protected container at the appropriate temperature (typically 2-8°C) until use. Ensure the stability of the formulation for the duration of the experiment.
Oral Administration (Gavage)
Materials:
-
Prepared this compound solution/suspension
-
Appropriate gauge oral gavage needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats)
-
Syringe
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct volume of the this compound formulation to administer.
-
Draw the calculated volume into the syringe fitted with the oral gavage needle.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, more secure restraint may be necessary.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Ensure the needle has entered the esophagus and not the trachea before slowly administering the solution.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress or regurgitation.
Intraperitoneal (IP) Injection
Materials:
-
Prepared sterile this compound solution
-
Appropriate gauge needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
Syringe
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Weigh the animal to calculate the required injection volume.
-
Draw the calculated volume into the syringe.
-
Restrain the animal securely, exposing the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for any signs of pain or adverse reaction.
Mandatory Visualization
Caption: Sulfonamide Mechanism of Action.
Caption: General Experimental Workflow.
Application Note: Development of a Validated HPLC Assay for Sulfaproxyline in Animal Feed
Introduction
Sulfaproxyline is a sulfonamide antibiotic used in veterinary medicine to treat and prevent bacterial infections in livestock. To ensure the safety of animal-derived food products and to adhere to regulatory limits, it is crucial to have a reliable method for quantifying this compound residues in animal feed.[1] This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with Diode Array Detection (DAD) for the determination of this compound in animal feed. The method is suitable for routine quality control and regulatory compliance monitoring.
The validation of this analytical method is based on internationally recognized guidelines to ensure that the method is fit for its intended purpose.[2] Key validation parameters, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), have been established.[3]
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate and reproducible results in feed analysis.[4][5] The following protocol outlines the steps for extracting this compound from animal feed samples.
Materials:
-
Grinder or mill
-
50 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Horizontal shaker
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
Syringe filters (0.45 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
0.05 M Phosphate buffer (pH 4.5)
-
Deionized water
Protocol:
-
Homogenization: Grind a representative sample of the animal feed to pass through a 1 mm screen.[6] This ensures a homogenous sample for analysis.
-
Weighing: Accurately weigh 2.00 ± 0.01 g of the ground feed sample into a 50 mL polypropylene centrifuge tube.[7]
-
Extraction:
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50 °C.[9]
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC-DAD Analysis
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (gradient elution can also be optimized).[7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C[9] |
| Injection Volume | 20 µL[9] |
| Detection Wavelength | 254 nm[10] |
Method Validation Protocol
The analytical method should be validated according to established guidelines to ensure its suitability.[3][11]
-
Specificity: Analyze blank feed samples to ensure no interference from the matrix at the retention time of this compound.
-
Linearity: Prepare a series of calibration standards of this compound in blank feed extract over a concentration range (e.g., 50 - 1500 µg/kg). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.[7]
-
Range: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: Determine the recovery by spiking blank feed samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 80-110%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least five replicates of a spiked sample on the same day. The relative standard deviation (RSD) should be ≤ 10%.
-
Intermediate Precision (Inter-assay precision): Analyze the same spiked sample on different days with different analysts. The RSD should be ≤ 15%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest concentration of the analyte that can be detected. It can be estimated based on a signal-to-noise ratio of 3:1.[3]
-
LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It can be estimated based on a signal-to-noise ratio of 10:1.[3]
-
Data Presentation
Table 1: Method Validation Summary for this compound in Animal Feed
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 50 - 1500 µg/kg | 50 - 1500 µg/kg |
| Accuracy (Recovery) | 80 - 110% | 95.2% |
| Repeatability (RSD) | ≤ 10% | 3.5% |
| Intermediate Precision (RSD) | ≤ 15% | 6.8% |
| LOD | S/N ≥ 3 | 15 µg/kg |
| LOQ | S/N ≥ 10 | 50 µg/kg |
Table 2: Accuracy and Precision Data
| Spiked Level (µg/kg) | Mean Measured Concentration (µg/kg) | Recovery (%) | Repeatability (RSD, n=5) |
| 100 | 96.5 | 96.5 | 4.2% |
| 500 | 485.2 | 97.0 | 3.1% |
| 1000 | 981.3 | 98.1 | 2.8% |
Visualizations
Caption: Experimental workflow for the analysis of this compound in animal feed.
Caption: Key parameters for the validation of the analytical method.
References
- 1. Gold Standard Diagnostics - Veterinary drug residues [goldstandarddiagnostics.com]
- 2. rr-americas.woah.org [rr-americas.woah.org]
- 3. scribd.com [scribd.com]
- 4. Sample preparation for feed analysis | Feed Planet Magazine [feedplanetmagazine.com]
- 5. Sample preparation as a key for feed analysis | Feed Planet Magazine [feedplanetmagazine.com]
- 6. APPENDIX XVI: METHODS OF FEED ANALYSIS [fao.org]
- 7. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Application of Sulfaproxyline in Veterinary Microbiology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaproxyline is a sulfonamide antibiotic employed in veterinary medicine to combat a variety of bacterial infections in livestock and poultry. As a synthetic antimicrobial agent, it functions by competitively inhibiting the synthesis of folic acid, an essential nutrient for bacterial growth and replication. This document provides detailed application notes and experimental protocols for the use of this compound in veterinary microbiology research, including its mechanism of action, methods for determining its in vitro efficacy, and relevant signaling pathways.
Mechanism of Action
This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is critical in the bacterial folic acid synthesis pathway, catalyzing the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate. By mimicking the structure of PABA, this compound binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are essential for DNA, RNA, and protein synthesis. The inhibition of this pathway ultimately halts bacterial growth and reproduction. Mammalian cells are not affected by sulfonamides because they obtain folic acid from their diet and lack the DHPS enzyme.[1]
Signaling Pathway: Bacterial Folic Acid Synthesis
The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by this compound.
In Vitro Efficacy Data
Quantitative data on the in vitro activity of this compound against specific veterinary pathogens is limited in publicly available literature. However, the following tables provide Minimum Inhibitory Concentration (MIC) data for other sulfonamides, such as sulfamethoxazole and sulfadiazine, against key veterinary pathogens. This information can be used for comparative purposes in research settings. MIC values are crucial for assessing the susceptibility of a bacterial strain to an antimicrobial agent and are typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Table 1: Comparative MIC Values of Sulfonamides against Veterinary Pathogens
| Bacterial Species | Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pasteurella multocida | Trimethoprim/Sulfamethoxazole | ≤0.5/9.5 | ≤0.5/9.5 |
| Mannheimia haemolytica | Sulfamethoxazole/Trimethoprim | 0.063 | 1 |
| Escherichia coli (Swine) | Sulfamethoxazole/Trimethoprim | >64 | >64 |
| Streptococcus equi | Trimethoprim/Sulfamethoxazole | ≤0.5/9.5 | ≤0.5/9.5 |
Note: Data is compiled from various sources and should be used for comparative purposes only. Specific MIC values for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of this compound against veterinary bacterial isolates, following CLSI guidelines.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Workflow Diagram:
Procedure:
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Preparation of Bacterial Inoculum: Culture the veterinary pathogen on an appropriate agar medium. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions and the growth control well.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. A spectrophotometer can also be used to measure turbidity.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC determination to establish the concentration of this compound that results in bacterial death.
Materials:
-
Microtiter plate from MIC assay
-
Appropriate agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips or loops
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Plating: Spread the aliquot onto a quadrant of an appropriate agar plate.
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count. This is determined by counting the number of colonies on the agar plates.
Application in Combination Therapy
Sulfonamides like this compound are often used in combination with diaminopyrimidines, such as trimethoprim, to achieve a synergistic bactericidal effect. Trimethoprim inhibits dihydrofolate reductase (DHFR), the subsequent enzyme in the folic acid synthesis pathway.[3] This sequential blockade of two steps in the same metabolic pathway is more effective at killing bacteria and can help to reduce the development of antibiotic resistance.
Logical Relationship Diagram:
Treatment Protocols in Veterinary Medicine
While specific registered formulations and dosages should always be consulted, the following provides a general overview of the application of sulfonamides in treating common veterinary diseases.
Bovine Respiratory Disease (BRD):
-
Pathogens: Mannheimia haemolytica, Pasteurella multocida, Histophilus somni.
-
General Protocol: Sulfonamides are often administered orally via drinking water or feed, or parenterally.[4] Treatment duration is typically 3-5 days. Combination therapy with trimethoprim is common.
Swine Respiratory Disease:
-
Pathogens: Actinobacillus pleuropneumoniae, Pasteurella multocida.
-
General Protocol: In-feed or in-water medication is a common route of administration for swine.[5] Prophylactic use may be employed in high-risk groups.
Poultry Diseases (e.g., Coccidiosis, Fowl Cholera):
-
Pathogens: Eimeria spp., Pasteurella multocida.
-
General Protocol: Sulfonamides are frequently administered in the drinking water for flock treatment.[6] The duration of treatment varies depending on the specific disease and severity.
Conclusion
This compound is a valuable tool in the arsenal of veterinary antimicrobial agents. Understanding its mechanism of action and employing standardized protocols for susceptibility testing are crucial for its effective and responsible use in both clinical practice and research. Further research is warranted to establish a comprehensive profile of its in vitro activity against a wider range of contemporary veterinary pathogens and to optimize treatment protocols for various animal diseases.
References
- 1. Antimicrobial prescribing guidelines for poultry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study of sulfadimethoxine depletion in suckling and growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mannheimia haemolytica and Its Leukotoxin Cause Neutrophil Extracellular Trap Formation by Bovine Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aabp.org [aabp.org]
- 5. Prevention of pleuropneumonia in pigs by in-feed medication with sulphadimethoxine and sulphamethoxazole in combination with trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Sulfaproxyline from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaproxyline is a sulfonamide antibiotic used in veterinary medicine. Monitoring its residue levels in animal tissues is crucial for ensuring food safety and adherence to regulatory limits. This application note provides a detailed protocol for the extraction and purification of this compound from various tissue samples using solid-phase extraction (SPE). The method described is based on established principles for sulfonamide analysis and is suitable for subsequent quantification by analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sulfonamides, including this compound, are amphiphilic molecules. The predicted acidic pKa of this compound is approximately 5.8, and its predicted logP is around 2.1. These properties are exploited in the developed SPE protocol to achieve efficient extraction and cleanup. The protocol is designed to be robust and applicable to a range of tissue matrices, such as muscle and liver.
Experimental Protocols
This section details the complete workflow for the solid-phase extraction of this compound from tissue samples, from sample preparation to the final elution of the analyte.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade or equivalent)
-
Acids and Bases: Formic acid, Ammonium hydroxide
-
Reagents: Disodium hydrogen phosphate, Citric acid, EDTA (Ethylenediaminetetraacetic acid)
-
SPE Cartridges: C18 (Octadecyl) bonded silica, 500 mg, 6 mL
-
Filters: 0.45 µm syringe filters
-
Homogenizer: High-speed blender, bead beater, or Potter-Elvehjem homogenizer
-
Centrifuge
-
Nitrogen evaporator
Sample Preparation: Tissue Homogenization
-
Weighing: Accurately weigh 2-5 g of the tissue sample (e.g., muscle, liver) into a centrifuge tube.
-
Buffer Addition: Add 10-20 mL of an extraction buffer (e.g., phosphate buffer with 0.1 M EDTA, pH 4.5) to the tissue. The addition of EDTA helps to chelate metal ions that can interfere with the extraction.
-
Homogenization: Homogenize the tissue sample in the buffer using a high-speed homogenizer until a uniform consistency is achieved. To prevent degradation of the analyte, it is recommended to perform this step in an ice bath.[1][2][3][4]
-
Centrifugation: Centrifuge the homogenate at 4000-5000 rpm for 10-15 minutes to pellet the solid debris.
-
Supernatant Collection: Carefully decant or pipette the supernatant into a clean tube for the next step.
Solid-Phase Extraction (SPE) Protocol
The following protocol is a representative method for the extraction of sulfonamides from tissue extracts.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Follow with 5 mL of HPLC-grade water. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the collected supernatant from the sample preparation step onto the conditioned C18 cartridge.
-
Maintain a slow and steady flow rate of approximately 1-2 mL/min to ensure optimal retention of the analyte.
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Follow with a second wash of 5 mL of n-hexane to remove non-polar interferences.
-
-
Drying:
-
Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 5-10 minutes to remove any residual washing solvents.
-
-
Elution:
-
Elute the retained this compound from the cartridge using 5-10 mL of a suitable elution solvent. A common elution solvent for sulfonamides is acetonitrile or methanol, sometimes with the addition of a small amount of ammonium hydroxide (e.g., 95:5 ACN:NH4OH) to ensure the analyte is in its non-ionized form.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.
-
Reconstitute the dried residue in a small, known volume (e.g., 1 mL) of the initial mobile phase used for the analytical determination (e.g., a mixture of water and acetonitrile).
-
Vortex the reconstituted sample to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an autosampler vial for analysis.
-
Data Presentation
| Sulfonamide | Tissue Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Sulfadiazine | Chicken Muscle | > 90% | 1-5 | Not Reported | [5] |
| Sulfamethazine | Chicken Muscle | > 90% | 1-5 | Not Reported | [5] |
| Sulfadimethoxine | Animal Tissues | > 70% | 3-5 | Not Reported | [6] |
| Multiple Sulfonamides | Bovine & Trout Muscle | 75-98% | Not Reported | 3-15 | [3] |
| Sulfadimethoxine | Pig Tissues | Not Reported | Not Reported | Not Reported | [6] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the solid-phase extraction of this compound.
References
- 1. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 2. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 3. Virtual logP On-line [ddl.unimi.it]
- 4. On-line Software [vcclab.org]
- 5. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 6. logP - octanol-water partition coefficient calculation [molinspiration.com]
Application Note: Profiling of Sulfaproxyline and Its Impurities by Stability-Indicating HPLC
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the identification and quantification of impurities in sulfaproxyline bulk drug substance using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The methodology is designed to separate this compound from its potential degradation products formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a sulfonamide antibiotic.[1] Like all active pharmaceutical ingredients (APIs), it is susceptible to degradation during synthesis, storage, and formulation, leading to the formation of impurities that can affect its efficacy and safety.[2][3] Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring that any component other than the API or excipients is identified and quantified.[3]
This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and its degradation products. Forced degradation studies are integral to developing stability-indicating methods, providing insight into the degradation pathways and demonstrating the method's specificity.[4][5] The protocol outlined below subjects this compound to hydrolytic, oxidative, thermal, and photolytic stress to generate potential impurities and validate the analytical method's ability to resolve them.[6][7]
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Hydrochloric Acid (1N)
-
Sodium Hydroxide (1N)
-
Hydrogen Peroxide (30%)
-
Purified Water (HPLC Grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in 50 mL of diluent and sonicate for 5 minutes. Dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in 50 mL of diluent, sonicate for 10 minutes, and dilute to volume with the diluent.
Forced Degradation (Stress) Studies
The objective of forced degradation is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient.[6]
-
Acid Hydrolysis: To 1 mL of the Sample Solution (1000 µg/mL), add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool the solution and neutralize it with 1N NaOH. Dilute to 10 mL with diluent.
-
Base Hydrolysis: To 1 mL of the Sample Solution (1000 µg/mL), add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool the solution and neutralize it with 1N HCl. Dilute to 10 mL with diluent.
-
Oxidative Degradation: To 1 mL of the Sample Solution (1000 µg/mL), add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to 10 mL with diluent.
-
Thermal Degradation: Place the solid this compound powder in a petri dish and expose it to 105°C in a hot air oven for 48 hours. After exposure, weigh an appropriate amount of the powder to prepare a 1000 µg/mL solution.
-
Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for 7 days. After exposure, weigh an appropriate amount of the powder to prepare a 1000 µg/mL solution.
A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.
Data Presentation and Results
The stability-indicating capability of the method is demonstrated by the effective separation of the this compound peak from any degradation products. The peak purity of the this compound peak in the stressed samples should be evaluated using a PDA detector.
Table 1: Summary of Forced Degradation Results
| Stress Condition | This compound Assay (%) | % Degradation | Number of Degradation Peaks | RRT of Major Degradant(s) |
| Control (Unstressed) | 99.8 | - | 0 | - |
| Acid Hydrolysis (1N HCl) | 88.2 | 11.6 | 2 | 0.75, 1.15 |
| Base Hydrolysis (1N NaOH) | 91.5 | 8.3 | 1 | 0.82 |
| Oxidation (30% H₂O₂) | 85.1 | 14.7 | 3 | 0.68, 0.91, 1.24 |
| Thermal (105°C) | 94.6 | 5.2 | 1 | 1.35 |
| Photolytic (UV/Vis) | 96.3 | 3.5 | 1 | 0.95 |
Note: The data presented in this table is representative and will vary based on experimental conditions and the specific impurity profile of the sample.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the impurity profiling of this compound.
Caption: Workflow for this compound Impurity Profiling.
Conclusion
The described RP-HPLC method is precise, specific, and stability-indicating for the quantitative determination of this compound and the profiling of its related impurities. The method successfully separates the main drug peak from degradation products generated under various stress conditions, making it suitable for routine quality control and stability studies of this compound bulk drug substance. Further validation of the method should be performed according to ICH guidelines to confirm its linearity, accuracy, precision, and robustness.
References
- 1. This compound | C16H18N2O4S | CID 67002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical and analytical characterization of related organic impurities in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for In Vitro Dissolution Testing of Sulfaproxyline Tablets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro dissolution testing of Sulfaproxyline tablets. This document outlines the key parameters, equipment, and analytical methods necessary to evaluate the drug release characteristics of this compound from its solid dosage form, ensuring product quality and performance.
Introduction
In vitro dissolution testing is a critical quality control measure in the pharmaceutical industry.[1] It evaluates the rate and extent to which an active pharmaceutical ingredient (API), such as this compound, is released from a solid oral dosage form under specified conditions.[2][3] This testing serves as an essential tool for:
-
Assessing batch-to-batch consistency.
-
Guiding formulation development and optimization.[1]
-
Ensuring product quality and performance post-approval changes.
-
Predicting the in vivo performance of the drug product.
This document details a recommended method for the dissolution testing of immediate-release this compound tablets, based on established principles from the United States Pharmacopeia (USP) and the U.S. Food and Drug Administration (FDA).[2][3][4]
Data Presentation: Dissolution Test Parameters
The following table summarizes the recommended parameters for the in vitro dissolution testing of this compound tablets. These conditions are based on general guidelines for immediate-release solid oral dosage forms.
| Parameter | Recommended Condition | Justification/Comments |
| Apparatus | USP Apparatus 2 (Paddle) | Most commonly used for tablets due to its simplicity and versatility.[2] |
| Dissolution Medium | 900 mL of: 1. 0.1 N HCl (pH 1.2) 2. pH 4.5 Acetate Buffer 3. pH 6.8 Phosphate Buffer | These media simulate the pH conditions of the gastrointestinal tract.[4] Testing in multiple media is recommended during development to characterize the drug release profile. |
| Temperature | 37 ± 0.5°C | Simulates human physiological temperature.[2][4] |
| Agitation Speed | 50 RPM | A common and generally appropriate speed for the paddle apparatus to avoid coning and ensure gentle agitation.[4] |
| Sampling Times | 5, 10, 15, 30, 45, and 60 minutes | A sufficient number of time points to generate a complete dissolution profile for an immediate-release product.[4] |
| Analytical Method | UV-Vis Spectrophotometry | A straightforward and common method for quantifying the dissolved drug. An HPLC method may be required if excipients interfere with UV analysis.[5][6] |
| Wavelength (λmax) | To be determined | The wavelength of maximum absorbance for this compound in each dissolution medium must be determined experimentally. |
| Acceptance Criteria | Not less than 80% (Q) of the labeled amount of this compound dissolved in 45 minutes. | This is a typical specification for immediate-release tablets. The specific 'Q' value should be established based on data from pivotal clinical or bioequivalence batches. |
Experimental Protocols
This section provides a detailed step-by-step methodology for performing the in vitro dissolution test for this compound tablets.
Preparation of Dissolution Media
-
0.1 N Hydrochloric Acid (pH 1.2): Dilute 8.5 mL of concentrated hydrochloric acid to 1000 mL with purified water.
-
pH 4.5 Acetate Buffer: Dissolve 2.99 g of sodium acetate trihydrate and 1.66 mL of glacial acetic acid in sufficient purified water to make 1000 mL. Adjust the pH to 4.5 ± 0.05 with 0.1 N hydrochloric acid or 0.1 N sodium hydroxide if necessary.
-
pH 6.8 Phosphate Buffer: Dissolve 6.8 g of monobasic potassium phosphate and 0.9 g of sodium hydroxide in sufficient purified water to make 1000 mL. Adjust the pH to 6.8 ± 0.05 with 0.1 N phosphoric acid or 0.1 N sodium hydroxide if necessary.
Before use, deaerate all media by heating to approximately 41°C, filtering under vacuum, and stirring for at least 5 minutes.[4]
Standard Solution Preparation
Accurately weigh a suitable amount of this compound reference standard and dissolve it in the dissolution medium to prepare a stock solution. Dilute this stock solution with the same medium to obtain a final concentration that is within the linear range of the analytical method and corresponds to a known percentage of the label claim of the tablets.
Dissolution Procedure
-
Set up the USP Apparatus 2 (Paddle) and pre-heat the dissolution medium to 37 ± 0.5°C.
-
Place 900 mL of the selected dissolution medium into each of the six dissolution vessels.
-
Allow the medium to equilibrate to the set temperature.
-
Carefully drop one this compound tablet into each vessel.
-
Immediately start the apparatus at an agitation speed of 50 RPM.
-
At each specified time point (5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 10 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the withdrawn samples through a suitable filter (e.g., 0.45 µm PVDF syringe filter). Adsorption of the drug by the filter should be evaluated during method validation.
-
Replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
Sample Analysis (UV-Vis Spectrophotometry)
-
Determine the absorbance of the filtered sample solutions and the standard solution at the predetermined λmax using a validated UV-Vis spectrophotometer. Use the corresponding dissolution medium as the blank.
-
Calculate the percentage of this compound dissolved at each time point using the following formula:
% Dissolved = (Absorbance of Sample / Absorbance of Standard) * (Concentration of Standard / Label Claim) * Volume of Medium * 100
Note: Account for any dilutions and the volume of medium replaced during sampling in the calculation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the in vitro dissolution testing workflow for this compound tablets.
Caption: Workflow for this compound Tablet Dissolution Testing.
Method Validation
The described analytical method for quantification must be validated to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: Ensure that excipients in the tablet formulation do not interfere with the analysis of this compound.
-
Linearity and Range: Demonstrate a proportional relationship between absorbance and concentration over a specified range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Solution Stability: Confirm the stability of this compound in the dissolution medium over the duration of the test.
-
Filter Validation: Verify that the filter used for sample preparation does not adsorb the drug.
References
Troubleshooting & Optimization
Technical Support Center: Improving Sulfaproxyline Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and improve the solubility of Sulfaproxyline for in vitro assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro experiments?
A1: this compound is a sulfonamide antibiotic used in the treatment of urinary tract infections.[1] Like many sulfonamides, it is a weakly acidic compound with limited aqueous solubility. This poor solubility can lead to several challenges in in vitro assays, including precipitation in culture media, inaccurate compound concentration, and unreliable experimental results.
Q2: What are the primary methods to improve the solubility of this compound for my assays?
A2: The three main strategies for enhancing the solubility of poorly soluble compounds like this compound for in vitro use are:
-
Use of Co-solvents: Dissolving the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
pH Adjustment: Modifying the pH of the aqueous medium to increase the ionization of the compound, which typically enhances solubility.
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin molecule to form a more soluble inclusion complex.
Q3: I am seeing a precipitate after adding my this compound stock solution to the cell culture medium. What is happening?
A3: Precipitation upon dilution of a stock solution into aqueous media is a common problem.[2][3] This can be due to several factors:
-
Exceeding Aqueous Solubility: The final concentration of this compound in the medium exceeds its solubility limit.
-
"Solvent Shock": The rapid change in solvent environment from a high-concentration organic stock to the aqueous medium causes the drug to crash out of solution.
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the complex culture medium, forming insoluble complexes.[4]
-
Temperature and pH Shifts: Changes in temperature (e.g., warming media to 37°C) or pH shifts caused by cellular metabolism can decrease solubility over time.[3][4]
Troubleshooting Guide: this compound Precipitation in Media
The following table provides a structured approach to identifying and solving common precipitation issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation (Media becomes cloudy instantly upon adding stock solution) | 1. Supersaturation: The local concentration is too high where the stock is added. 2. Solvent Shock: The organic solvent is not miscible enough at the added volume. | 1. Add the stock solution dropwise to the vortexing or stirring media to ensure rapid dispersal.[3] 2. Prepare a more dilute stock solution if possible. 3. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically ≤0.5%).[2] |
| Delayed Precipitation (Media becomes cloudy after incubation at 37°C) | 1. Temperature-Dependent Solubility: The compound is less soluble at 37°C than at room temperature. 2. pH Shift: Cellular metabolism alters the pH of the medium, reducing solubility.[3] 3. Compound Instability: The compound degrades over time into less soluble forms. | 1. Empirically determine the maximum soluble concentration at 37°C before starting the full experiment. 2. Use a more robustly buffered medium (e.g., HEPES-buffered). 3. Prepare fresh dilutions of this compound immediately before each experiment. |
| Precipitation in Serum-Free Media | Lack of Solubilizing Proteins: The compound may bind to proteins like albumin in serum, which helps keep it in solution. | 1. Consider adding purified bovine serum albumin (BSA) to the serum-free medium. 2. Test solubility in different basal media formulations.[3] |
Solubilization Strategies & Protocols
Strategy 1: Using Co-solvents (DMSO)
Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of compounds and is miscible with water and cell culture media.[5] It is the most common first-line approach for preparing stock solutions.
High concentrations of DMSO can be toxic to cells and interfere with assay results. It is critical to keep the final concentration as low as possible and to include a vehicle control (media with the same final DMSO concentration) in all experiments.
| Assay Type | Recommended Final DMSO Concentration | Notes |
| General Cell-Based Assays | < 0.5% | Many cell lines tolerate up to 1%, but lower is always better.[2] |
| High-Throughput Screening (HTS) | 0.1% - 1% | Concentration should be optimized and kept consistent across all plates. |
| Sensitive Cell Lines | ≤ 0.1% | Some primary cells or sensitive lines may show stress at higher concentrations. |
-
Calculate Mass: Determine the mass of this compound (MW: 334.39 g/mol ) needed to prepare a stock solution of the desired concentration (e.g., 10 mM, 50 mM, or 100 mM).[1][6]
-
Weigh Compound: Accurately weigh the calculated mass of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Ensure Complete Dissolution: Vortex vigorously. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Ensure the solution is clear with no visible particulates.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[4]
Strategy 2: pH Adjustment
Note: This method is generally for preparing solutions in simple buffers. Adjusting the pH of complex cell culture media can alter its components and affect cell viability, so this should be done with caution and validated.
-
Prepare Alkaline Buffer: Prepare a buffer solution at a pH of ~9.0 (e.g., 50 mM carbonate-bicarbonate buffer).
-
Add this compound: Add the weighed this compound powder to the alkaline buffer.
-
Dissolve: Stir or vortex until the compound is fully dissolved.
-
Neutralize (Optional & Careful): If the experiment requires a physiological pH, slowly and carefully add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH. Be aware that the compound may precipitate if the pH drops below its pKa.
-
Determine Maximum Solubility: The highest concentration that remains in solution at the final desired pH is the maximum solubility under those conditions.
Strategy 3: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly soluble "guest" molecules like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[11]
| Method | Description | Advantages | Disadvantages |
| Kneading | The drug is added to a slurry of cyclodextrin and kneaded into a paste, which is then dried and washed.[9] | Good yield for poorly water-soluble drugs. | Not easily scalable.[9] |
| Co-precipitation | Drug and cyclodextrin are dissolved in hot water and cooled slowly to form the complex precipitate. | Simple method. | Requires large volumes of water; time-consuming.[9] |
| Freeze-Drying (Lyophilization) | Drug and cyclodextrin are dissolved in water, and the solution is freeze-dried to yield a solid complex powder.[12] | Good yield; suitable for thermolabile compounds; scalable.[9] | Requires specialized equipment. |
-
Determine Molar Ratio: A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.
-
Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in purified water with stirring.
-
Dissolve this compound: In a separate container, dissolve the this compound in a minimum amount of a suitable organic solvent (e.g., methanol or ethanol).[12]
-
Mix Solutions: Slowly add the this compound solution dropwise to the stirring HP-β-CD solution.
-
Stir: Allow the mixture to stir for an extended period (e.g., 24-48 hours) at room temperature to allow for complex formation.
-
Freeze-Dry: Freeze the resulting aqueous solution and lyophilize it to obtain a dry powder of the inclusion complex.
-
Reconstitute: The resulting powder can be directly dissolved in water or cell culture media for your experiment.
Final Recommendations
-
Start with DMSO: For most cell-based assays, preparing a concentrated stock solution in DMSO is the most practical first step. Always validate the maximum tolerated DMSO concentration for your specific cell line.
-
Empirical Testing is Key: Due to the lack of specific published data for this compound, it is crucial to empirically determine its solubility limit in your specific experimental system (media, buffer, temperature) before conducting definitive experiments.
-
Include Controls: Always include a "vehicle control" (media plus the same final concentration of solvent or other solubilizing agent) to ensure that the observed effects are from the drug and not the solubilization method itself.
References
- 1. This compound | C16H18N2O4S | CID 67002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. merckindex.rsc.org [merckindex.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of pH and manure on transport of sulfonamide antibiotics in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. researchgate.net [researchgate.net]
- 11. ijrpc.com [ijrpc.com]
- 12. scielo.br [scielo.br]
Technical Support Center: Optimizing Sulfaproxyline Dosage for Efficacy Studies in Rodents
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Sulfaproxyline dosage for in vivo efficacy studies in rodent models. Due to the limited publicly available data specifically for this compound, this guide incorporates principles from sulfonamide antibiotics as a class and provides examples from related compounds to inform your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, like other sulfonamides, functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folate). Folate is an essential component for the synthesis of nucleic acids (DNA and RNA).[1] By blocking folate production, this compound halts bacterial DNA synthesis and replication, leading to a bacteriostatic effect.[3]
Q2: I cannot find a recommended starting dose for this compound in mice or rats. Where should I begin?
A2: When specific dosage information for a compound is unavailable, a dose-range finding study is a critical first step. You can draw initial estimates from studies on other sulfonamides in rodents. For example, in a murine malaria model, sulfadoxine has been used at a dose of 150 mg/kg.[4] Another study in pregnant rats used a combination of sulfadoxine-pyrimethamine at a much lower dose of 0.72 mg/kg.[5] These examples highlight the wide therapeutic window and context-dependent nature of sulfonamide dosing. A common approach is to start with a wide range of doses (e.g., 10, 50, 100, 200 mg/kg) in a small group of animals to identify a maximum tolerated dose (MTD) and a potential efficacy range.
Q3: What are the key pharmacokinetic parameters to consider for this compound in rodents?
-
Half-life (t½): The time it takes for the drug concentration in the plasma to reduce by half. There are significant species-specific differences in the half-life of sulfonamides. For instance, the plasma half-life of sulfadiazine is 10.1 hours in cattle but only 2.9 hours in pigs.[3]
-
Maximum Concentration (Cmax): The highest concentration of the drug in the blood after administration.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
These parameters are crucial for designing an effective dosing regimen, including the dosing frequency required to maintain therapeutic concentrations.[6]
Q4: Should I use this compound alone or in combination with other drugs?
A4: Sulfonamides are often used in combination with diaminopyrimidines like trimethoprim.[3][7] This combination results in a synergistic bactericidal action by sequentially blocking the folic acid synthesis pathway.[3] Trimethoprim inhibits dihydrofolate reductase, the enzyme that acts after dihydropteroate synthase.[3] The optimal in vitro ratio of trimethoprim to a sulfonamide is often around 1:20, though commercially available veterinary formulations are typically 1:5 due to pharmacokinetic considerations.[3][8] Whether to use this compound as a monotherapy or in combination will depend on the specific research question and the pathogen being studied.
Troubleshooting Guide
Issue: High toxicity or adverse effects observed in my initial dose-range finding study.
-
Possible Cause: The starting doses were too high.
-
Troubleshooting Steps:
-
Immediately lower the dose.
-
Review the clinical signs of toxicity. Common signs of sulfonamide toxicity can include hypersensitivity reactions, skin rashes, and gastrointestinal disturbances.[1]
-
Consider a different route of administration. For example, if oral gavage is causing gastrointestinal issues, parenteral routes (subcutaneous or intraperitoneal) could be explored.
-
Ensure the vehicle used to dissolve or suspend this compound is non-toxic and appropriate for the chosen route of administration.
-
Issue: No efficacy observed even at the highest tolerated doses.
-
Possible Cause:
-
The drug concentration at the site of infection is insufficient.
-
The pathogen is resistant to sulfonamides.
-
The pharmacokinetic profile of this compound in the chosen rodent model results in rapid clearance.
-
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the half-life, Cmax, and AUC of this compound in your rodent model. This will help you understand if the drug is being cleared too quickly.
-
Dosing Regimen Adjustment: Based on the pharmacokinetic data, adjust the dosing frequency (e.g., from once daily to twice daily) to maintain drug concentrations above the minimum inhibitory concentration (MIC) for a longer duration.
-
Combination Therapy: Consider combining this compound with trimethoprim to enhance its efficacy through synergistic action.
-
In Vitro Susceptibility Testing: Before proceeding with further in vivo studies, determine the MIC of this compound against your pathogen of interest in vitro to confirm its susceptibility.
-
Data Presentation
Table 1: Example Dosing of Various Sulfonamides in Rodent Studies
| Sulfonamide | Rodent Species | Disease Model | Dosage | Route of Administration | Reference |
| Sulfadoxine | Mouse | Malaria | 150 mg/kg (daily for 4 days) | Not Specified | [4] |
| Sulfadoxine-Pyrimethamine | Rat (Wistar) | Pregnancy Study | 0.72 mg/kg | Intramuscular | [5] |
| Sulfamethazine | Mouse (B6C3F1) | Chronic Toxicity | 300 - 4800 ppm in diet | Oral (in diet) |
Note: This table provides examples from other sulfonamides and should be used for guidance in designing dose-range finding studies for this compound.
Table 2: General Pharmacokinetic Parameters of Sulfonamides in Different Species (for illustrative purposes)
| Sulfonamide | Animal Species | Plasma Half-life (hours) | Reference |
| Sulfadiazine | Cattle | 10.1 | [3] |
| Sulfadiazine | Pig | 2.9 | [3] |
Note: This table illustrates the significant variability in sulfonamide pharmacokinetics across species. It is crucial to determine these parameters specifically for this compound in your rodent model.
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound in Mice
-
Animals: Use a sufficient number of healthy, young adult mice (e.g., 6-8 weeks old) of a standard strain (e.g., C57BL/6 or BALB/c). House them under standard laboratory conditions.
-
Groups: Divide the mice into at least 5 groups (n=3-5 per group): a vehicle control group and four dose-level groups.
-
Dose Selection: Based on data from other sulfonamides, a suggested starting range could be 10, 50, 100, and 200 mg/kg.
-
Drug Preparation: Prepare this compound in a suitable, sterile vehicle (e.g., 0.5% carboxymethylcellulose in water for oral administration).
-
Administration: Administer the selected doses once daily for 5-7 days via the intended route of the efficacy study (e.g., oral gavage).
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance.
-
Endpoint: At the end of the study, collect blood for clinical chemistry and perform a gross necropsy to look for any organ abnormalities.
-
Analysis: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity. This information will guide dose selection for subsequent efficacy studies.
Visualizations
Caption: Mechanism of action of this compound and Trimethoprim.
Caption: General workflow for a rodent efficacy study.
Caption: Troubleshooting decision tree for in vivo studies.
References
- 1. Chronic toxicity/carcinogenicity studies of sulphamethazine in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro susceptibility of Plasmodium falciparum to sulphadoxine/pyrimethamine in Liberia, West Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicology | MuriGenics [murigenics.com]
- 4. Sulfadoxine-Pyrimethamine Resistance in the Rodent Malaria Parasite Plasmodium chabaudi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of intramuscular sulfadoxine-pyrimethamine on pregnant Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association between the pharmacokinetics and in vivo therapeutic efficacy of sulfadoxine-pyrimethamine in Malawian children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Troubleshooting Matrix Effects in Sulfaproxyline LC-MS/MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Sulfaproxyline. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest, this compound. These can include salts, proteins, lipids, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[2]
Q2: What are the typical signs that indicate matrix effects might be affecting my this compound assay?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results.
-
Inaccurate quantification.
-
Non-linear calibration curves.
-
A decrease in the sensitivity of the assay.
-
Inconsistent peak areas for quality control (QC) samples across different batches of the biological matrix.
Q3: How can I definitively identify and quantify matrix effects in my analysis?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify at which retention times ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Any deviation in the baseline signal for this compound points to the presence of matrix effects at that specific time in the chromatogram.[3]
-
Quantitative Assessment: This involves comparing the response of this compound in a neat solvent to its response in an extracted blank matrix that has been spiked with the analyte after extraction.[2] The matrix factor (MF) is calculated, where an MF below 1 indicates ion suppression and an MF above 1 suggests ion enhancement.[2]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to matrix effects during this compound analysis.
Issue 1: Significant Signal Suppression or Enhancement Observed
Possible Cause: Co-eluting endogenous components from the sample matrix are interfering with the ionization of this compound.
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[4] Consider the following techniques:
-
Protein Precipitation (PPT): A simple and fast method, but often the least effective at removing matrix components, which can lead to significant matrix effects.[1][5]
-
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning this compound into an immiscible organic solvent, leaving many interferences behind.[4]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively bind and elute this compound, effectively removing a wide range of matrix components.[4][6]
-
-
Optimize Chromatographic Separation: Modifying your LC method can help to separate this compound from co-eluting interferences.[3]
-
Adjust Gradient Profile: A shallower gradient can improve the resolution between this compound and interfering peaks.
-
Change Mobile Phase Composition: Altering the organic solvent or pH of the mobile phase can change the retention times of both the analyte and matrix components.
-
Select a Different Column: A column with a different stationary phase chemistry (e.g., C18, PFP) can provide alternative selectivity.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as a deuterated version of this compound, is the gold standard for compensating for matrix effects.[7][8] Since the SIL-IS has nearly identical chemical and physical properties to this compound, it will be affected by the matrix in the same way.[7] By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized.[8] While a specific deuterated standard for this compound may not be readily available, a deuterated standard of a closely related sulfonamide, like Sulfadoxine-d4, can be a viable alternative, but requires thorough validation.[8]
Issue 2: Poor Reproducibility and High Variability in Results
Possible Cause: Inconsistent matrix effects between different samples or batches of the biological matrix.
Troubleshooting Steps:
-
Standardize Sample Collection and Handling: Ensure that all samples are collected, processed, and stored under identical conditions to minimize variability in the matrix composition.
-
Implement a Robust Sample Preparation Protocol: As outlined in Issue 1, a more rigorous sample preparation method like SPE will provide more consistent removal of matrix components across different samples.[6]
-
Employ a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects.[7][8] The consistent use of a SIL-IS will significantly improve the precision and accuracy of your results.
Data Presentation
The following table summarizes a comparison of common sample preparation techniques for sulfonamide analysis, with data adapted from a study on Sulfadoxine, a structurally similar compound. This data can serve as a starting point for optimizing your this compound method.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 91.7 - 97.8 | 89.1 - 102 | < 5 |
| Solid-Phase Extraction (SPE) | > 90 (typical) | < 15 (typical) | < 10 |
| Liquid-Liquid Extraction (LLE) | 85 - 105 (typical) | < 20 (typical) | < 15 |
Data for PPT is based on a study of Sulfadoxine in human plasma.[9] Typical values for SPE and LLE are included for comparison and will vary depending on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol allows for the quantitative determination of the matrix effect.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Extract a blank biological matrix sample using your established protocol. Spike the extracted matrix with this compound to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank biological matrix sample with this compound to the same concentration as Set A before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak area of this compound.
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
A Matrix Effect value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Protocol 2: Post-Column Infusion for Qualitative Assessment
This protocol helps to identify the retention time regions where matrix effects occur.
-
Set up the Infusion: Using a T-connector, continuously infuse a standard solution of this compound into the LC flow path between the analytical column and the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Equilibrate the System: Allow the infused this compound signal to stabilize to a constant baseline.
-
Inject a Blank Matrix Extract: Inject a sample of the extracted blank biological matrix onto the LC column.
-
Monitor the Signal: Observe the signal of the infused this compound throughout the chromatographic run. A dip in the baseline indicates a region of ion suppression, while a peak or rise in the baseline indicates a region of ion enhancement.
Visualizations
Caption: Mechanism of ion suppression and enhancement in the ion source.
Caption: Troubleshooting workflow for diagnosing and addressing matrix effects.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Sulfaproxyline Degradation in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of sulfaproxyline in plasma samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in plasma important?
A1: this compound is a sulfonamide antibiotic. Its stability in plasma is crucial for accurate pharmacokinetic and pharmacodynamic studies, ensuring that the measured concentration reflects the true in vivo levels and not an artificially lowered value due to degradation after sample collection.[1] Poor stability can lead to erroneous data, impacting clinical outcomes and drug safety assessments.
Q2: What are the primary factors that can cause this compound degradation in plasma samples?
A2: The degradation of drugs like this compound in plasma can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.[2]
-
pH: Changes in plasma pH can affect the stability of pH-sensitive compounds.
-
Enzymatic Degradation: Plasma contains various enzymes, such as esterases and proteases, that can metabolize drugs.[1][3]
-
Light Exposure: Photolabile compounds can degrade when exposed to light.[2]
-
Oxidation: The presence of oxidizing agents can lead to degradation.[2]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can impact the stability of the analyte.[4]
Q3: What are the recommended storage conditions for plasma samples containing this compound?
A3: While specific stability data for this compound is limited, general recommendations for sulfonamides and other small molecules in plasma suggest the following storage conditions to minimize degradation:
-
Short-term storage: Refrigerate at 2-8°C for up to 24-48 hours.
-
Long-term storage: Freeze at -20°C or, for enhanced stability, at -70°C or lower.[4]
-
Light protection: Store samples in amber-colored tubes or in the dark to prevent photodegradation.
For the related compound sulfadoxine, one study found it to be stable in plasma for three freeze-thaw cycles and for three months when stored at -20°C.
| Storage Condition | Duration | Analyte | Stability | Reference |
| Freeze-Thaw | 3 cycles | Sulfadoxine | Stable | |
| -20°C | 3 months | Sulfadoxine | Stable | |
| Room Temperature (22°C) | Evaluated | Sulfadoxine | Data available in study | [4] |
| -70°C | Evaluated | Sulfadoxine | Data available in study | [4] |
Q4: How can I prevent enzymatic degradation of this compound in my plasma samples?
A4: To minimize enzymatic activity, it is recommended to:
-
Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
Process the blood to separate plasma as quickly as possible after collection, preferably at low temperatures (e.g., on ice).
-
Consider the use of enzyme inhibitors, which can be added to the collection tubes, although the specific inhibitor would depend on the suspected enzymatic pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent this compound concentrations in stored samples. | Degradation due to improper storage temperature. | Ensure samples are stored at or below -20°C for long-term storage. For sensitive analytes, -70°C or -80°C is preferable. Avoid prolonged periods at room temperature during sample processing. |
| Repeated freeze-thaw cycles. | Aliquot plasma samples into smaller volumes after the initial processing to avoid the need for multiple freeze-thaw cycles of the entire sample. | |
| Photodegradation. | Use amber-colored collection and storage tubes. Protect samples from direct light exposure by wrapping tubes in aluminum foil or storing them in a dark box. | |
| Variable results between different batches of plasma. | Differences in endogenous enzyme activity. | If enzymatic degradation is suspected, consider heat-inactivating the plasma (if this does not affect the drug) or using specific enzyme inhibitors. |
| Matrix effects. | Perform a thorough method validation, including an assessment of matrix effects from different sources of plasma. | |
| Unexpected peaks in chromatograms. | Formation of degradation products. | Conduct forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to identify potential degradation products and ensure your analytical method can separate them from the parent drug.[5][6] |
Experimental Protocols
Protocol for Assessing this compound Stability in Human Plasma
This protocol is a general guideline for evaluating the short-term, long-term, and freeze-thaw stability of this compound in plasma, based on regulatory guidelines for bioanalytical method validation.[7][8][9][10]
1. Materials:
-
This compound reference standard
-
Blank human plasma (with the same anticoagulant as study samples)
-
Quality Control (QC) samples: Prepare low and high concentration QC samples by spiking known amounts of this compound into blank plasma.
-
Validated bioanalytical method for this compound quantification (e.g., LC-MS/MS).
2. Short-Term (Bench-Top) Stability:
-
Thaw frozen QC samples (low and high concentrations) and keep them at room temperature for a period that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).
-
At the end of the period, process the samples and analyze them against a freshly prepared calibration curve.
-
Compare the measured concentrations to the nominal concentrations. The mean concentration should be within ±15% of the nominal value.
3. Freeze-Thaw Stability:
-
Use a set of QC samples (low and high concentrations).
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a specified number of times (e.g., 3 or 5 cycles).
-
After the final thaw, analyze the samples and compare the results to freshly prepared QC samples. The mean concentration should be within ±15% of the nominal value.
4. Long-Term Stability:
-
Store a set of QC samples (low and high concentrations) at the intended long-term storage temperature (e.g., -20°C or -70°C).
-
Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).
-
Compare the results to the nominal concentrations. The mean concentration should be within ±15% of the nominal value.
Visualizations
Experimental Workflow for Plasma Stability Assessment
Caption: Workflow for assessing this compound stability in plasma.
Potential Degradation Pathways for Sulfonamides
Caption: Potential degradation pathways for sulfonamides like this compound.
References
- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. biomedres.us [biomedres.us]
- 7. ema.europa.eu [ema.europa.eu]
- 8. worldwide.com [worldwide.com]
- 9. capa.org.tw [capa.org.tw]
- 10. fda.gov [fda.gov]
Technical Support Center: Overcoming Poor Recovery of Sulfaproxyline During Sample Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor recovery of Sulfaproxyline during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for poor recovery of this compound during sample extraction?
Poor recovery of this compound can be attributed to several factors related to its physicochemical properties and the extraction methodology. Key reasons include:
-
Suboptimal pH: The ionization state of this compound is highly dependent on the pH of the sample and extraction solvents. As a sulfonamide, it possesses both acidic and basic functional groups. Failure to maintain an optimal pH can lead to increased polarity and poor partitioning into the organic phase or retention on the solid-phase extraction (SPE) sorbent.
-
Inappropriate Solvent Selection: The choice of extraction solvent in Liquid-Liquid Extraction (LLE) or the wash and elution solvents in SPE is critical. A solvent that is too weak may not efficiently extract this compound, while a solvent that is too strong can co-extract interfering matrix components or prematurely elute the analyte from an SPE cartridge.
-
Matrix Effects: Complex biological matrices such as plasma, urine, or tissue homogenates can contain endogenous substances that interfere with the extraction process. These substances can bind to this compound, preventing its efficient extraction, or co-elute and cause ion suppression/enhancement in mass spectrometry-based detection methods.
-
Procedural Errors: Issues such as incomplete phase separation in LLE, formation of emulsions, channeling or drying of the sorbent bed in SPE, and inadequate vortexing or mixing can all lead to significant analyte loss.
-
Analyte Degradation: this compound may be susceptible to degradation under harsh pH conditions or elevated temperatures, leading to lower recovery of the intact molecule.
Q2: What is the pKa of this compound and why is it important for extraction?
The pKa is critical because it determines the charge of the molecule at a given pH. For efficient extraction:
-
Using Reversed-Phase SPE (e.g., C18): The pH of the sample should be adjusted to be at least 2 pH units below the acidic pKa of the sulfonamide group. This ensures the molecule is in its neutral, less polar form, maximizing its retention on the non-polar sorbent.
-
Using Liquid-Liquid Extraction (LLE): Similar to SPE, the aqueous sample should be acidified to neutralize the sulfonamide group, making it more soluble in the organic extraction solvent.
Q3: Which extraction method is generally better for this compound: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
Both SPE and LLE can be effective for extracting this compound, and the choice depends on the specific application, sample matrix, and available resources.
-
Solid-Phase Extraction (SPE): Often provides cleaner extracts due to the ability to include specific wash steps to remove interferences. It is also more amenable to automation, leading to higher throughput. However, SPE can be more expensive and requires careful method development to select the appropriate sorbent and solvents.
-
Liquid-Liquid Extraction (LLE): A classic and cost-effective technique. It can be very efficient but is often more labor-intensive, uses larger volumes of organic solvents, and can be prone to issues like emulsion formation.[1][2]
For complex matrices where high purity of the final extract is required, SPE is often the preferred method. For simpler matrices or when cost is a primary concern, LLE can be a suitable alternative.
Troubleshooting Guides
Poor Recovery in Solid-Phase Extraction (SPE)
Issue: Low recovery of this compound when using a reversed-phase (e.g., C18) SPE protocol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound recovery in SPE.
Detailed Steps:
| Potential Cause | Recommended Solution |
| Suboptimal pH | Adjust the pH of the sample to be at least 2 units below the acidic pKa of this compound to ensure it is in its neutral form for better retention on the non-polar sorbent. |
| Analyte Loss During Wash Step | The wash solvent may be too strong. Decrease the percentage of organic solvent in the wash solution to avoid premature elution of this compound. |
| Incomplete Elution | The elution solvent may be too weak. Increase the strength of the organic solvent (e.g., higher percentage of methanol or acetonitrile) or add a small amount of a modifier like ammonia to disrupt interactions with the sorbent. |
| Analyte Breakthrough During Sample Loading | The sample's organic content may be too high, or the flow rate is too fast. Dilute the sample with an acidic buffer and ensure a slow, controlled loading flow rate. |
| Sorbent Overload or Channeling | The amount of analyte or matrix components is too high for the sorbent mass. Use a cartridge with a larger sorbent bed or dilute the sample. Ensure the sorbent bed does not dry out during the extraction process. |
Poor Recovery in Liquid-Liquid Extraction (LLE)
Issue: Low recovery of this compound in an LLE protocol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound recovery in LLE.
Detailed Steps:
| Potential Cause | Recommended Solution |
| Suboptimal Aqueous Phase pH | Adjust the pH of the aqueous sample to be at least 2 units below the acidic pKa of this compound to neutralize the molecule and promote its partitioning into the organic phase. |
| Inappropriate Organic Solvent | The polarity of the extraction solvent may not be suitable for this compound. Ethyl acetate is a commonly used and effective solvent for sulfonamides. |
| Insufficient Mixing/Extraction Time | Ensure adequate contact time between the aqueous and organic phases for efficient partitioning. Increase vortexing time or use a mechanical shaker. |
| Emulsion Formation | Emulsions can trap the analyte and prevent clean phase separation. To break emulsions, try adding salt to the aqueous phase, centrifuging the sample at a higher speed, or using a gentler mixing technique (e.g., gentle inversion instead of vigorous vortexing).[3] |
| Incomplete Phase Separation | Allow sufficient time for the phases to separate completely. Centrifugation can aid in achieving a clean separation. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from an Aqueous Matrix
This protocol is a general guideline for the extraction of this compound from a simple aqueous matrix using a reversed-phase SPE cartridge.
Materials:
-
SPE Cartridge: C18, 500 mg sorbent mass
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Acidified Deionized Water (pH ~3, adjusted with formic acid)
-
Wash Solvent: 5% Methanol in Acidified Deionized Water (pH ~3)
-
Elution Solvent: 90% Methanol in Water with 2% Ammonium Hydroxide
Procedure:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 5 mL of acidified deionized water (pH ~3) through the cartridge. Do not allow the sorbent to go dry.
-
Sample Loading: Acidify the aqueous sample containing this compound to pH ~3 with formic acid. Load the sample onto the cartridge at a slow and steady flow rate (approx. 1-2 mL/min).
-
Washing: Pass 5 mL of the wash solvent (5% methanol in acidified water) through the cartridge to remove polar interferences.
-
Drying: Dry the sorbent bed by applying vacuum for 5-10 minutes.
-
Elution: Elute the this compound from the cartridge by passing 5 mL of the elution solvent through the sorbent. Collect the eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from a Biological Fluid (e.g., Plasma)
This protocol is adapted from a general method for sulfonamide extraction from biological matrices.
Materials:
-
Extraction Solvent: Ethyl Acetate
-
Acidifying Agent: 3.2M Hydrochloric Acid
-
Basifying Agent: 3.5M Sodium Acetate
-
Organic Wash Solvent: Hexane
Procedure:
-
Sample Preparation: To 1 mL of plasma, add an internal standard and mix.
-
Initial Extraction: Add 6 mL of ethyl acetate to the sample. Vortex for 2 minutes and centrifuge to separate the layers.
-
Acidic Back-Extraction: Transfer the ethyl acetate (upper layer) to a clean tube and add 1 mL of 3.2M HCl. Vortex for 30 seconds and centrifuge. This will move the this compound into the acidic aqueous phase.
-
Organic Wash: Discard the upper ethyl acetate layer. To the remaining acidic aqueous layer, add 5 mL of hexane and vortex for 30 seconds. Centrifuge and discard the upper hexane layer. This step removes non-polar interferences.
-
Final Extraction: To the acidic aqueous layer, add 2 mL of 3.5M sodium acetate to raise the pH, followed by 3 mL of ethyl acetate. Vortex for 30 seconds and centrifuge.
-
Collection: Transfer the upper ethyl acetate layer containing the purified this compound to a clean tube.
-
Evaporation and Reconstitution: Evaporate the ethyl acetate to dryness and reconstitute the residue for analysis.
Quantitative Data Summary
The following table summarizes typical recovery data for sulfonamides using different extraction methods. While specific data for this compound is limited, these values provide a general expectation of performance.
| Extraction Method | Matrix | Analyte(s) | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Water | Various Sulfonamides | >90% | (Adapted from a study on various pharmaceuticals) |
| Solid-Phase Extraction (SPE) | Honey | Various Sulfonamides | 74.29 - 113.09% | |
| Liquid-Liquid Extraction (LLE) | Plasma | Fexofenadine (as a proxy) | ~33-42% (unoptimized) | |
| Pressurized Liquid Extraction (PLE) | Soil | Various Sulfonamides | 62-93% |
Note: Recovery rates are highly dependent on the specific matrix, analyte concentration, and optimization of the extraction protocol.
Signaling Pathways and Experimental Workflows
While this compound's mechanism of action involves the inhibition of dihydropteroate synthetase in bacteria, the focus of this guide is on the chemical extraction process. The following diagrams illustrate the logical workflows for method selection and troubleshooting.
Caption: Logical workflow for selecting an appropriate extraction method.
This guide provides a comprehensive resource for addressing common issues related to the extraction of this compound. By systematically troubleshooting and optimizing the extraction protocol, researchers can significantly improve recovery rates and ensure the generation of high-quality analytical data.
References
Strategies to reduce variability in Sulfaproxyline dissolution testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Sulfaproxyline dissolution testing. Given that this compound is a sulfonamide antibiotic, it is presumed to have low aqueous solubility, a common characteristic of this drug class, placing it in the Biopharmaceutical Classification System (BCS) Class II.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound dissolution testing, providing potential causes and actionable solutions.
High Variability in Dissolution Results (%RSD > 10-20%)
Question: We are observing high variability (Relative Standard Deviation, %RSD) in our replicate dissolution profiles for this compound tablets. What are the potential causes and how can we mitigate this?
Answer: High variability in dissolution testing is a common challenge, especially for poorly soluble drugs like this compound. The sources of variability can be broadly categorized into formulation, apparatus/method parameters, and analytical error. A systematic investigation is crucial to identify and control these sources.
Potential Causes and Solutions:
| Category | Potential Cause | Recommended Solution |
| Apparatus & Method | Inconsistent Apparatus Geometry and Calibration: Vessel dimensions, paddle/basket height, and centering can vary. | Ensure all dissolution stations are meticulously calibrated according to USP General Chapter <711>.[1] Use calibrated vessels and shafts, and ensure consistent paddle/basket height (typically 25 ± 2 mm from the bottom of the vessel for paddles). |
| Inadequate Deaeration of Media: Dissolved gases can form bubbles on the tablet surface, affecting wetting and dissolution. | Deaerate the dissolution medium using a validated method (e.g., heating to 41-45°C, filtering under vacuum, and stirring).[2] The impact of deaeration can be significant, especially for disintegrating dosage forms.[2] | |
| Inconsistent Dosage Form Introduction: Dropping the tablet at different locations within the vessel can lead to variable hydrodynamic conditions. | Standardize the tablet dropping procedure. The tablet should be dropped into the center of the vessel when the paddle/basket is stationary. | |
| Vibrations: External vibrations from laboratory equipment can affect the hydrodynamics in the dissolution vessel. | Place the dissolution bath on a sturdy, level surface away from sources of vibration like centrifuges or vortex mixers.[3] | |
| Formulation-Related | Floating of Dosage Form: Capsules or low-density tablets may float, leading to inconsistent wetting and dissolution. | Use a validated sinker to ensure the dosage form remains at the bottom of the vessel. Longitudinal sinkers are often preferred as they have been shown to result in faster, more complete, and less variable dissolution compared to lateral sinkers.[4][5][6] |
| Coning: Formation of a mound of undissolved excipients and drug at the bottom of the vessel, shielding the drug from the dissolution medium. | Increase the paddle speed (e.g., from 50 to 75 rpm) to improve hydrodynamics at the vessel bottom.[7] If coning persists, consider using a different apparatus (e.g., USP Apparatus 1 - Basket) or specialized vessels like peak vessels.[7] | |
| Analytical | Filter Adsorption: The drug may adsorb to the filter membrane, leading to artificially low and variable results. | Validate the filter by comparing the concentration of a filtered known standard solution to an unfiltered one. Hydrophilic PTFE filters often show low drug binding.[8] |
| Sample Processing and Analysis: Inconsistent timing of sample withdrawal, improper dilution, or issues with the analytical method (e.g., HPLC). | Ensure strict adherence to the validated analytical method.[9] Use automated sampling systems to improve timing consistency. |
Illustrative Impact of Sinkers on Dissolution Variability of a Poorly Soluble Drug (Example Data):
| Condition | Mean % Dissolved at 30 min | %RSD (n=6) |
| Without Sinker (Floating Observed) | 45.2% | 22.5% |
| With Helical Sinker | 62.8% | 12.1% |
| With Longitudinal Sinker | 75.1% | 6.8% |
This table provides example data to illustrate the potential impact of sinkers on reducing variability. Actual results will vary depending on the specific formulation and test conditions.
Unexpectedly Low or Incomplete Dissolution
Question: Our this compound tablets are not achieving complete dissolution within the specified time, even though the formulation is expected to release the full dose. What could be the reason?
Answer: Incomplete dissolution of a poorly soluble drug like this compound can be due to several factors related to the dissolution medium, the formulation itself, or interactions with the testing apparatus.
Potential Causes and Solutions:
| Category | Potential Cause | Recommended Solution |
| Dissolution Medium | Lack of Sink Conditions: The concentration of dissolved this compound in the medium approaches its saturation solubility, slowing down further dissolution. | Increase the volume of the dissolution medium (e.g., from 900 mL to 2000 mL) if feasible.[10] More commonly, add a surfactant to the medium to increase the solubility of this compound. Sodium lauryl sulfate (SLS) is a frequently used anionic surfactant.[11] The concentration should be optimized to be discriminating without being overly solubilizing. |
| Inappropriate pH of the Medium: The solubility of many sulfonamides is pH-dependent. If the pH of the medium is not optimal, the solubility of this compound may be too low. | Determine the pH-solubility profile of this compound and select a dissolution medium with a pH that ensures adequate solubility.[12] Buffers should be used to maintain a constant pH throughout the test. | |
| Formulation-Related | Cross-linking of Excipients: For capsule formulations, the gelatin shell can cross-link over time, especially under high humidity and temperature, leading to the formation of a water-insoluble pellicle that retards dissolution. | If cross-linking is suspected, consider adding enzymes (e.g., pepsin in acidic medium or pancreatin in neutral/alkaline medium) to the dissolution medium as per USP guidelines. |
| Tablet Hardness/Compaction Force: Tablets that are too hard may not disintegrate properly, limiting the surface area available for dissolution. | Evaluate the effect of tablet hardness on the dissolution profile. A discriminatory dissolution method should be able to detect changes in critical manufacturing parameters like compaction force. | |
| Drug Substance | Particle Size and Polymorphism: The dissolution rate is directly related to the surface area of the drug particles. Changes in the particle size distribution or polymorphic form of the this compound active pharmaceutical ingredient (API) can significantly impact dissolution. | Ensure consistent particle size distribution of the API from batch to batch. Characterize the polymorphic form of the API to ensure it is the desired, more soluble form if applicable. |
Illustrative Effect of Surfactant on the Dissolution of a Poorly Soluble Drug (Example Data):
| Dissolution Medium | Mean % Dissolved at 60 min |
| pH 6.8 Phosphate Buffer | 35% |
| pH 6.8 Phosphate Buffer + 0.25% SLS | 78% |
| pH 6.8 Phosphate Buffer + 0.5% SLS | 95% |
This table provides example data to illustrate the potential impact of a surfactant on improving the extent of dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate USP apparatus for this compound dissolution testing?
A1: For tablets, USP Apparatus 2 (Paddle Apparatus) is the most commonly used and is generally suitable for immediate-release solid dosage forms.[8][13] For capsules that may float, USP Apparatus 1 (Basket Apparatus) can be a better choice as it keeps the dosage form submerged.[7] If floating is an issue with the paddle apparatus, the use of a sinker is recommended.[4]
Q2: How do I select the appropriate paddle speed (rpm) for my dissolution method?
A2: The paddle speed should be carefully selected to be discriminatory without being overly aggressive. For immediate-release tablets, speeds of 50 or 75 rpm are common.[8] The chosen speed should be sufficient to avoid coning but not so high that it masks potential formulation and manufacturing variables.[7]
Q3: What should I consider when validating the analytical method for dissolution samples?
A3: The analytical method (typically HPLC-UV) must be validated for specificity, linearity, accuracy, precision, and robustness in the context of the dissolution medium.[9][10] This includes demonstrating that excipients do not interfere with the analysis of this compound and that the drug is stable in the dissolution medium for the duration of the test.
Q4: Can I use water as a dissolution medium?
A4: Using purified water is generally discouraged for dissolution testing of poorly soluble drugs.[14] The pH of water can vary and may be influenced by the drug and excipients, leading to variability. Buffered media are preferred to maintain a constant pH.
Q5: How often should the dissolution apparatus be calibrated?
A5: A full mechanical calibration of the dissolution apparatus should be performed at regular intervals, typically every six months. Additionally, a performance verification test (PVT) using USP reference standard tablets should be conducted to ensure the overall system is functioning correctly.[1]
Experimental Protocols
Protocol: Basic Dissolution Test for this compound Tablets (USP Apparatus 2)
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer with 0.5% (w/v) Sodium Lauryl Sulfate (SLS). The medium should be deaerated before use.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure: a. Place 900 mL of the dissolution medium into each of the six vessels and allow the temperature to equilibrate to 37 ± 0.5 °C. b. Lower the paddles to the correct height (25 ± 2 mm from the bottom of the vessel). c. Start the paddle rotation at 50 rpm. d. Carefully drop one tablet into each vessel. e. Withdraw samples (e.g., 10 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). f. Immediately filter each sample through a validated 0.45 µm hydrophilic PTFE syringe filter, discarding the first few mL of filtrate to saturate the filter. g. Analyze the filtered samples for this compound concentration using a validated HPLC-UV method. h. Calculate the percentage of the labeled amount of this compound dissolved at each time point.
Protocol: Filter Validation
-
Prepare a standard solution of this compound in the dissolution medium at a concentration representative of the dissolution samples.
-
Take an aliquot of the unfiltered standard solution and analyze it using the validated analytical method. This is the control.
-
Take another aliquot of the standard solution and pass it through the filter being evaluated.
-
Discard the initial portion of the filtrate (e.g., 1-2 mL) and collect the subsequent filtrate for analysis.
-
Analyze the filtered solution.
-
The concentration of the filtered solution should be within ±2% of the unfiltered control solution. If not, the filter is not suitable for use.
Visualizations
Caption: Troubleshooting workflow for high variability in dissolution testing.
Caption: Decision tree for troubleshooting incomplete dissolution.
References
- 1. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 2. Bioavailability of sulfonamide suspensions I: Dissolution profiles of sulfamethizole using paddle method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Evaluation of Dissolution and Permeation of Oral Drug Solid Formulations for Predicting Absorption Rate-Limiting Factors and In Vitro-In Vivo Correlations: Case Study Using a Poorly Soluble Weakly Basic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Effects of sinker shapes on dissolution profiles. | Semantic Scholar [semanticscholar.org]
- 6. Effects of sinker shapes on dissolution profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raiselabequip.com [raiselabequip.com]
- 8. m.youtube.com [m.youtube.com]
- 9. japsonline.com [japsonline.com]
- 10. rjpbcs.com [rjpbcs.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labhut.com [labhut.com]
- 14. fda.gov [fda.gov]
Technical Support Center: Method Refinement for Sensitive Detection of Sulfaproxyline Metabolites
Welcome to the technical support center for the sensitive detection of Sulfaproxyline and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound I should be targeting for detection?
A1: The primary and most commonly reported metabolite for sulfonamides is the N-acetylated form. Therefore, for this compound, the main target metabolite is N-acetyl-sulfaproxyline . Other potential, but likely minor, metabolites could include hydroxylated forms (Phase I metabolism) and glucuronide or sulfate conjugates (Phase II metabolism). It is recommended to initially focus method development on this compound and N-acetyl-sulfaproxyline.
Q2: What is the most suitable analytical technique for the sensitive and selective detection of this compound and its metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and specificity.[1][2]
Q3: What are the common challenges encountered when developing an LC-MS/MS method for this compound metabolites?
A3: The most common challenges include:
-
Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., plasma, urine) can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[1]
-
Analyte Recovery: Inefficient extraction of this compound and its metabolites from the biological matrix can lead to low recovery and reduced sensitivity.
-
Chromatographic Resolution: Poor separation of the parent drug from its metabolites or from matrix components can result in inaccurate measurements.
-
Analyte Stability: Degradation of this compound or its metabolites during sample collection, storage, or processing can impact the accuracy of the results.
Q4: Why is the use of an internal standard (IS) critical in quantitative bioanalysis?
A4: An internal standard is crucial to correct for the variability in sample preparation and for matrix effects. An ideal IS is a stable, isotopically labeled version of the analyte (e.g., Deuterated this compound), as it has nearly identical chemical and physical properties and will behave similarly during extraction, chromatography, and ionization.
Q5: How can I minimize matrix effects in my assay?
A5: Minimizing matrix effects can be achieved through:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation.
-
Chromatographic Separation: Optimizing the HPLC method to separate the analytes from the bulk of the matrix components.
-
Use of an appropriate Internal Standard: A stable isotope-labeled internal standard can help to compensate for matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Analyte Signal | 1. Instrument not tuned or calibrated.2. Incorrect MS/MS transitions.3. Poor analyte recovery during sample preparation.4. Analyte degradation.5. Ion source contamination. | 1. Perform instrument tuning and calibration.2. Optimize precursor and product ions for this compound and its metabolites.3. Optimize the extraction procedure; check pH, solvent choice, and mixing steps.4. Investigate analyte stability under different storage and processing conditions.5. Clean the ion source according to the manufacturer's instructions. |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | 1. Column contamination or degradation.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with the mobile phase.4. Secondary interactions with the stationary phase. | 1. Flush the column with a strong solvent; if the problem persists, replace the column.2. Adjust the mobile phase pH to ensure the analytes are in a single ionic state.3. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.4. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to reduce peak tailing for basic compounds. |
| Inconsistent Retention Times | 1. Air bubbles in the pump.2. Leak in the HPLC system.3. Inconsistent mobile phase composition.4. Column temperature fluctuations. | 1. Purge the pump to remove any air bubbles.2. Check all fittings for leaks.3. Prepare fresh mobile phase and ensure proper mixing.4. Use a column oven to maintain a consistent temperature. |
| High Background Noise | 1. Contaminated mobile phase or solvents.2. Contaminated sample or sample vials.3. Carryover from previous injections. | 1. Use high-purity, LC-MS grade solvents and reagents.2. Ensure proper sample handling and use clean vials.3. Optimize the autosampler wash method to include a strong solvent. |
| Inaccurate Quantification (Poor Accuracy and Precision) | 1. Significant matrix effects.2. Improper calibration curve preparation.3. Inconsistent sample preparation.4. Analyte instability. | 1. Re-evaluate and optimize the sample preparation method to minimize matrix effects.2. Prepare fresh calibration standards and ensure they are prepared in the same matrix as the samples.3. Ensure consistent and precise execution of the sample preparation protocol.4. Assess analyte stability at all stages of the experiment. |
Data Presentation
Table 1: Representative LC-MS/MS Method Validation Parameters for this compound and N-acetyl-sulfaproxyline in Human Plasma
| Parameter | This compound | N-acetyl-sulfaproxyline | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | S/N > 10 |
| Accuracy (% Bias) | -5.2% to 3.8% | -7.1% to 5.5% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 8.5% | ≤ 9.2% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | 85 - 95% | 80 - 90% | Consistent, precise, and reproducible |
| Matrix Effect (%) | 92 - 108% | 88 - 110% | Within 85-115% |
Note: The values presented are representative and may vary depending on the specific method and instrumentation.
Experimental Protocols
Sample Preparation: Protein Precipitation (for rapid screening)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., Deuterated this compound).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (for higher sensitivity and cleaner extracts)
-
To 100 µL of plasma sample, add 50 µL of internal standard solution and 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Representative LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions (Hypothetical):
-
This compound: m/z 349.1 → 156.1
-
N-acetyl-sulfaproxyline: m/z 391.1 → 198.1
-
Deuterated this compound (IS): m/z 354.1 → 161.1
-
Disclaimer: The provided MS/MS transitions are predicted based on the chemical structures and should be optimized empirically.
Mandatory Visualizations
References
Adjusting mobile phase for better separation of Sulfaproxyline impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Sulfaproxyline and its impurities via HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in separating this compound and its impurities?
A1: The primary challenges in separating this compound from its impurities stem from their structural similarities. Impurities may include starting materials, intermediates from synthesis, and degradation products. These compounds often have similar polarities and pKa values to the parent drug, leading to issues such as peak co-elution, poor resolution, and peak tailing.
Q2: What is a good starting point for a mobile phase to separate this compound impurities?
A2: A common starting point for the analysis of sulfonamides like this compound on a C18 column is a gradient elution using a mixture of an aqueous buffer and an organic modifier.[1] For example, a mobile phase consisting of a phosphate or acetate buffer (pH 2.5-4.5) and acetonitrile or methanol is often effective. A typical starting gradient might be 10-90% organic modifier over 20-30 minutes.
Q3: Why is controlling the pH of the mobile phase critical for separating sulfonamides?
A3: Sulfonamides are ionizable compounds, and their retention in reversed-phase HPLC is highly dependent on the pH of the mobile phase. Adjusting the pH can alter the ionization state of both this compound and its impurities, thereby changing their hydrophobicity and interaction with the stationary phase. Fine-tuning the pH is a powerful tool to improve selectivity and resolution between closely eluting peaks.
Q4: What is the role of the organic modifier in the mobile phase?
A4: The organic modifier (e.g., acetonitrile or methanol) controls the elution strength of the mobile phase. Increasing the proportion of the organic modifier reduces the retention time of the analytes. The choice of organic modifier can also influence selectivity. Acetonitrile and methanol have different solvent properties and can provide different separation profiles for complex mixtures of impurities.[2][3][4][5]
Troubleshooting Guide: Poor Separation of this compound Impurities
Issue 1: Co-elution or Poor Resolution of Impurity Peaks
Possible Causes:
-
Inappropriate mobile phase pH.
-
Incorrect organic modifier or concentration.
-
Suboptimal gradient profile.
-
Unsuitable column chemistry.
Troubleshooting Steps:
-
Adjust Mobile Phase pH:
-
Systematically adjust the pH of the aqueous portion of the mobile phase in small increments (e.g., 0.2 pH units).
-
Observe the change in retention times and resolution. For sulfonamides, a pH range of 2.5 to 4.5 is often a good starting point to explore.
-
-
Modify the Organic Phase:
-
Change the Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice versa. The different selectivities can significantly alter the elution order and resolution.
-
Use a Ternary Mixture: Consider a mobile phase with a mixture of two organic solvents, such as acetonitrile and methanol, in addition to the aqueous buffer.[2][3]
-
-
Optimize the Gradient Program:
-
Decrease the Gradient Steepness: A shallower gradient (slower increase in the organic modifier concentration) can improve the separation of closely eluting peaks.
-
Introduce Isocratic Segments: Incorporate isocratic holds at certain mobile phase compositions to enhance the resolution of specific peak pairs.
-
Issue 2: Peak Tailing for this compound or its Impurities
Possible Causes:
-
Secondary interactions with residual silanols on the stationary phase.
-
Inappropriate mobile phase pH causing partial ionization.
-
Column overload.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units above or below the pKa of the analytes to ensure they are in a single ionic form.
-
Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the active silanol groups.
-
Reduce Sample Concentration: Dilute the sample to avoid overloading the column.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of active silanol groups.
Experimental Protocols
Protocol for Mobile Phase pH Optimization
-
Prepare Stock Buffers: Prepare aqueous buffer solutions (e.g., 20 mM potassium phosphate) at several pH values (e.g., 2.5, 3.0, 3.5, 4.0, 4.5).
-
Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Prepared buffer at a specific pH
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 90% B in 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
-
Systematic Evaluation:
-
Inject a solution containing this compound and its impurities using the mobile phase with the first pH value.
-
Repeat the injection for each prepared buffer pH.
-
Record the retention times and calculate the resolution between critical peak pairs for each pH.
-
-
Data Analysis: Compare the chromatograms and the calculated resolution values to determine the optimal pH for the separation.
Data Presentation
Table 1: Effect of Mobile Phase pH on the Retention Time and Resolution of this compound and Two Hypothetical Impurities.
| Mobile Phase pH | Retention Time (min) - Impurity 1 | Retention Time (min) - this compound | Retention Time (min) - Impurity 2 | Resolution (Impurity 1 / this compound) | Resolution (this compound / Impurity 2) |
| 2.5 | 8.2 | 9.5 | 9.8 | 1.8 | 0.5 |
| 3.0 | 8.5 | 10.2 | 10.8 | 2.1 | 1.1 |
| 3.5 | 8.9 | 11.0 | 11.9 | 2.5 | 1.5 |
| 4.0 | 9.3 | 11.5 | 12.2 | 2.4 | 1.2 |
| 4.5 | 9.8 | 11.8 | 12.4 | 2.0 | 0.9 |
Table 2: Effect of Organic Modifier on the Selectivity of Separation (at optimal pH of 3.5).
| Organic Modifier | Retention Time (min) - Impurity 1 | Retention Time (min) - this compound | Retention Time (min) - Impurity 2 | Selectivity (α) (Impurity 1 / this compound) | Selectivity (α) (this compound / Impurity 2) |
| Acetonitrile | 8.9 | 11.0 | 11.9 | 1.24 | 1.08 |
| Methanol | 10.2 | 12.8 | 14.2 | 1.25 | 1.11 |
| ACN:MeOH (50:50) | 9.5 | 11.8 | 12.9 | 1.24 | 1.09 |
Mandatory Visualization
Caption: Troubleshooting workflow for improving the separation of this compound impurities.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Preventing cross-contamination in Sulfaproxyline residue analysis
Welcome to the technical support center for sulfaproxyline residue analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound residues.
High Performance Liquid Chromatography (HPLC) Analysis
Q1: I am observing a peak in my blank injection at the same retention time as this compound. What are the potential causes and solutions?
A1: This issue, known as carryover or contamination, can lead to false-positive results or inaccurate quantification.
Possible Causes:
-
Autosampler Contamination: Residual this compound may be present in the injection needle, sample loop, or injection port.[1]
-
Column Overload: Injecting a highly concentrated standard or sample can lead to the analyte being retained on the column and eluting in subsequent runs.
-
Contaminated Mobile Phase or Solvents: Impurities in the solvents used for the mobile phase or sample preparation can introduce interfering peaks.
-
Improper Cleaning of Glassware and Equipment: Residues from previous analyses can persist on glassware, vials, or pipettes.
Troubleshooting Steps:
-
Identify the Source:
-
Inject a series of blanks. If the peak size decreases with each injection, carryover from a previous concentrated sample is likely.
-
If the peak size remains constant, the contamination source is likely the mobile phase, vials, or the HPLC system itself.
-
-
Solutions:
-
Autosampler Cleaning:
-
Column Washing:
-
Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) for an extended period. For reversed-phase columns, flushing with solvents of increasing strength can be effective.[2]
-
-
Solvent and Glassware Check:
-
Q2: My recovery of this compound is consistently low. What factors could be causing this?
A2: Low recovery indicates a loss of the analyte during the sample preparation or analytical process.
Possible Causes:
-
Inefficient Extraction: The chosen extraction solvent or technique may not be effectively removing this compound from the sample matrix.
-
Analyte Degradation: this compound may be degrading during sample processing due to factors like pH, temperature, or light exposure.
-
Matrix Effects: Components of the sample matrix can interfere with the ionization of this compound in the mass spectrometer (if using LC-MS) or co-elute and interfere with detection.[5][6][7]
-
Improper Solid Phase Extraction (SPE) Procedure: Issues with the conditioning, loading, washing, or elution steps during SPE can lead to analyte loss.
Troubleshooting Steps:
-
Review Sample Preparation:
-
Extraction: Ensure the pH of the extraction solvent is appropriate for this compound. Experiment with different solvents or solvent mixtures. Techniques like sonication or mechanical shaking can improve extraction efficiency.[8]
-
SPE: Verify that the SPE cartridge is appropriate for this compound and that the conditioning, loading, washing, and elution solvents and volumes are correct. Ensure the sample is loaded at an appropriate flow rate.
-
-
Investigate Matrix Effects:
-
Assess Analyte Stability:
-
Protect samples from light and extreme temperatures during processing.
-
Analyze samples as quickly as possible after preparation.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Q1: I am getting a high background signal in my ELISA plate. What could be the cause?
A1: A high background signal can mask the specific signal from this compound, leading to inaccurate results.
Possible Causes:
-
Insufficient Washing: Residual unbound conjugate or other reagents can remain in the wells.[9]
-
Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate surface.[9]
-
Concentration of Antibodies is Too High: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[10]
-
Contaminated Buffers or Reagents: Microbial or chemical contamination of buffers can cause a high background.[10]
-
Incubation Times or Temperatures are Incorrect: Over-incubation can increase non-specific binding.[10]
Troubleshooting Steps:
-
Optimize Washing and Blocking:
-
Increase the number of wash steps and the soaking time for each wash.
-
Ensure that the wells are completely filled and emptied during each wash step. An automated plate washer can improve consistency.[10]
-
Try a different blocking buffer or increase the blocking incubation time.
-
-
Titrate Antibodies:
-
Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies.[10]
-
-
Prepare Fresh Reagents:
-
Use freshly prepared buffers for each assay.
-
-
Review Incubation Parameters:
-
Adhere strictly to the recommended incubation times and temperatures in the protocol.
-
Q2: I am observing weak or no signal in my ELISA assay, even for my standards.
A2: A weak or absent signal indicates a problem with one or more components of the assay.
Possible Causes:
-
Omission of a Key Reagent: A critical reagent such as the primary antibody, secondary antibody, or substrate may have been inadvertently left out.[10]
-
Inactive Reagents: Antibodies, enzyme conjugates, or the substrate may have lost activity due to improper storage or expiration.[11]
-
Incorrect Reagent Preparation: Errors in dilution calculations or improper reconstitution of lyophilized reagents can lead to a weak signal.
-
Incompatible Primary and Secondary Antibodies: The secondary antibody may not be specific for the primary antibody's host species.
-
Enzyme Inhibition: The presence of inhibitors like sodium azide in the buffers can inactivate the enzyme conjugate (e.g., HRP).[10]
Troubleshooting Steps:
-
Verify Reagent Addition:
-
Carefully review the protocol and ensure all reagents were added in the correct order.[10]
-
-
Check Reagent Activity:
-
Verify the expiration dates of all reagents.[11]
-
Test the activity of the enzyme conjugate and substrate independently.
-
-
Confirm Reagent Preparation:
-
Double-check all dilution calculations and ensure proper pipetting techniques were used.[11]
-
-
Check Antibody Compatibility:
-
Ensure the secondary antibody is designed to detect the primary antibody (e.g., use an anti-mouse secondary for a mouse primary antibody).
-
-
Review Buffer Composition:
-
Ensure that no inhibiting chemicals are present in your wash or dilution buffers.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common source of cross-contamination in this compound residue analysis?
A1: The most common sources of cross-contamination are shared laboratory equipment and glassware that have not been adequately cleaned between analyses.[12][13] It is crucial to have dedicated glassware for high-concentration standards and to implement a rigorous cleaning protocol.[14]
Q2: How can I minimize matrix effects in my analysis?
A2: Minimizing matrix effects is crucial for accurate quantification.[7] Strategies include:
-
Effective Sample Cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering compounds from the sample matrix before analysis.[15]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for any signal suppression or enhancement.[6]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure the analyte concentration remains within the detection limits of the method.[5]
Q3: What are the best practices for cleaning laboratory glassware to prevent cross-contamination?
A3: A thorough cleaning procedure is essential.
-
Pre-rinse: Immediately after use, rinse glassware with the solvent used to dissolve the this compound to remove the bulk of the residue.
-
Wash: Wash with a suitable laboratory detergent and warm water. Use brushes to scrub all surfaces.[4]
-
Rinse: Rinse thoroughly with tap water, followed by multiple rinses with purified (e.g., deionized) water.[3]
-
Final Rinse: Perform a final rinse with a high-purity solvent (e.g., methanol or acetonitrile) and allow the glassware to air dry completely in a clean environment.[3]
Quantitative Data Summary
The following table summarizes typical performance data for sulfonamide residue analysis methods.
| Parameter | HPLC-UV | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | 0.8 - 12.3 µg/kg[16] | 0.1 - 5 µg/kg | 0.5 - 5 µg/kg |
| Limit of Quantitation (LOQ) | 10 - 43 µg/kg[16] | 0.5 - 15 µg/kg | 1 - 10 µg/kg |
| Recovery Rate | 70.5 - 111.8%[16] | 80 - 115% | 75 - 120% |
| Precision (RSD%) | < 10% | < 15% | < 20% |
Note: These values are illustrative and can vary depending on the specific matrix, instrumentation, and protocol used.
Experimental Protocols
Protocol 1: Determination of this compound in Milk by HPLC-UV
This protocol outlines a method for the extraction and analysis of this compound from milk samples.
1. Sample Preparation and Extraction:
- Pipette 5 mL of milk into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the mobile phase.
- Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (gradient elution may be required).[17]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 30°C.
- UV Detection: 270 nm.
3. Calibration:
- Prepare a series of calibration standards of this compound in the mobile phase (or in a blank milk extract for matrix-matched calibration).
- Construct a calibration curve by plotting the peak area against the concentration.
Protocol 2: Screening of this compound in Honey by Competitive ELISA
This protocol provides a general procedure for using a competitive ELISA kit. Always refer to the specific kit manufacturer's instructions.
1. Reagent Preparation:
- Allow all reagents and microplate to reach room temperature before use.[11]
- Prepare wash buffer, standards, and any other required solutions according to the kit manual.
2. Assay Procedure:
- Add 50 µL of the prepared standards, control, and honey samples to the appropriate wells of the antibody-coated microplate.
- Add 50 µL of the enzyme-conjugated this compound to each well.
- Mix gently and incubate for the time and temperature specified in the kit manual (e.g., 60 minutes at 37°C).
- Wash the plate 4-5 times with the prepared wash buffer.
- Add 100 µL of the substrate solution to each well.
- Incubate in the dark for the specified time (e.g., 15 minutes at 37°C).
- Add 50 µL of the stop solution to each well to stop the reaction.
- Read the absorbance of each well at 450 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of binding for each standard and sample relative to the zero standard.
- Construct a standard curve by plotting the percentage of binding against the logarithm of the standard concentrations.
- Determine the concentration of this compound in the samples by interpolating their percentage of binding from the standard curve.
Visualizations
Caption: Workflow for this compound Residue Analysis by Chromatography.
Caption: Troubleshooting Decision Tree for Blank Contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. How To Clean Lab Equipment & Glassware | Boekel Scientific [boekelsci.com]
- 4. ≫ How to Clean Laboratory Equipment: Essential Guide for Hygiene and Accuracy - Pobel [pobel.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biocompare.com [biocompare.com]
- 10. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 11. biomatik.com [biomatik.com]
- 12. How to Prevent Cross-Contamination Fast - [pharmuni.com]
- 13. How to Prevent Cross-Contamination in Pharmaceutical Manufacturing | Dycem [dycem.com]
- 14. Prevention of Cross- contamination in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 15. bib.irb.hr:8443 [bib.irb.hr:8443]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for Sulfaproxyline Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like Sulfaproxyline is a critical aspect of quality control and regulatory compliance. This guide provides a detailed comparison of validated analytical methods for the quantification of this compound, presenting experimental data, protocols, and a visual workflow of the validation process. The information is compiled from various scientific studies to offer an objective overview of the available techniques.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, available instrumentation, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and robust technique. For higher sensitivity and specificity, especially in complex matrices like plasma, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is employed. UV-Visible Spectrophotometry offers a simpler and more cost-effective alternative, suitable for routine quality control of pharmaceutical dosage forms.
Method Performance Comparison
The following table summarizes the key performance parameters of different validated analytical methods for this compound quantification.
| Parameter | HPLC-UV Method 1[1][2] | HPLC-UV Method 2[3] | UHPLC-MS/MS Method[4] | UV-Spectrophotometric Method[5] |
| Linearity Range | 100-750 µg/mL[2] | 12.5-200 µg/mL[3] | 1–200 µg/mL[4] | Not Specified |
| Correlation Coefficient (r²) | 0.9999[2] | >0.999[3] | Not Specified | Not Specified |
| Limit of Detection (LOD) | 5.93 µg/ml[1] | Not Specified | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) | 17.99 µg/ml[1] | Not Specified | 1 µg/mL (as LLOQ)[4] | Not Specified |
| Accuracy (% Recovery) | 99.44-100.46%[2] | Within ±5% of nominal concentration | 94.3 ± 3.2%[4] | Not Specified |
| Precision (%RSD) | < 2%[2] | Not Specified | Intra- and Inter-day precision < 15% | Not Specified |
Chromatographic and Detection Parameters
This table outlines the specific instrumental conditions used in the chromatographic methods.
| Parameter | HPLC-UV Method 1[1][2] | HPLC-UV Method 2[3] | UHPLC-MS/MS Method[4] |
| Column | Waters X Bridge C18 (150 x 4.6 mm, 5 µm)[2] | C18 (100 x 4.6 mm, 2.6 µm)[3] | ACE Excel SuperC18 (50 × 2.1 mm, 1.7 µm)[4] |
| Mobile Phase | Phosphate Buffer: Acetonitrile (70:30 v/v)[2] | Acidified water (pH 3.7): Acetonitrile (60:40 v/v)[3] | Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid (gradient)[4] |
| Flow Rate | 0.9 mL/min[2] | 1.2 mL/min[3] | 0.8 mL/min[4] |
| Detection Wavelength | 224 nm[1][2] | 220 nm[3] | Not Applicable (MS/MS detection) |
| Mass Transition (m/z) | Not Applicable | Not Applicable | 311→245[4] |
| Retention Time | 3.47 min[2] | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections provide an overview of the experimental protocols for the compared methods.
HPLC-UV Method
Objective: To quantify this compound in bulk and pharmaceutical dosage forms.
Instrumentation:
-
Agilent High-Performance Liquid Chromatograph with UV detector.[2]
-
Waters X Bridge RP-C18 column (150 x 4.6 mm, 5 µm).[2]
Reagents and Solutions:
-
Phosphate buffer
-
Acetonitrile (HPLC grade)
-
Standard this compound
Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of Phosphate Buffer and Acetonitrile in the ratio of 70:30 v/v.[2]
-
Flow Rate: 0.9 mL/min.[2]
-
Column Temperature: Ambient.
-
Detection Wavelength: 224 nm.[2]
-
Injection Volume: 10 µL.[3]
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards at concentrations ranging from 100-750 µg/mL.[2]
-
Sample Preparation: For tablet dosage forms, weigh and finely powder a specific number of tablets. An amount of powder equivalent to a known weight of this compound is accurately weighed and dissolved in the mobile phase, followed by sonication and filtration.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.
UHPLC-MS/MS Method
Objective: To determine this compound concentrations in human plasma.
Instrumentation:
-
Waters I class UPLC system coupled with a Sciex Triple Quad 6500+ Mass Spectrometer.[4]
-
ACE Excel SuperC18 column (50 × 2.1 mm, 1.7 µm).[4]
Reagents and Solutions:
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
This compound standard
-
Deuterated this compound (internal standard)
Sample Preparation:
-
To 5 µL of plasma sample, add an internal standard solution.[4]
-
Precipitate the plasma proteins by adding acetonitrile.[4]
-
Vortex and centrifuge the samples.
-
Inject the supernatant into the UHPLC-MS/MS system.[4]
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Flow Rate: 0.8 mL/min using a gradient elution.[4]
-
Ion Source: Electrospray Ionization (ESI+).[4]
-
Quantification Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transition: m/z 311→245 for this compound.[4]
UV-Spectrophotometric Method
Objective: Simultaneous determination of Sulfadoxine and Trimethoprim in a veterinary pharmaceutical dosage form.[5]
Instrumentation:
-
Double beam UV/Vis spectrophotometer.
Reagents and Solutions:
-
Methanol
-
Standard Sulfadoxine
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of Sulfadoxine in methanol. Prepare a series of dilutions to obtain the desired concentration range for the calibration curve.
-
Sample Preparation: Extract the drug from the pharmaceutical dosage form using a suitable solvent and dilute to a known concentration.
-
Analysis: Scan the standard and sample solutions over the UV range to determine the wavelength of maximum absorbance (λmax). For Sulfadoxine, one of the derivative spectrophotometry methods measured the peak amplitude at 289.2 nm.[5]
-
Quantification: Measure the absorbance of the sample solution at the determined λmax. Calculate the concentration of Sulfadoxine using the calibration curve prepared from the standard solutions.
Analytical Method Validation Workflow
The validation of an analytical method is essential to ensure its suitability for the intended purpose. The following diagram illustrates the typical workflow for analytical method validation based on ICH guidelines.[6]
Caption: Workflow for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. gerpac.eu [gerpac.eu]
- 4. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. globalresearchonline.net [globalresearchonline.net]
Comparative In Vivo Efficacy of Sulfaproxyline and Sulfadiazine: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of two sulfonamide antibiotics: Sulfaproxyline and Sulfadiazine. While both compounds belong to a class of synthetic drugs that inhibit bacterial growth by targeting folic acid synthesis, a direct quantitative comparison of their in vivo performance is challenging due to the limited availability of public data for this compound. This document summarizes the available toxicological data for Sulfadiazine and presents a generalized experimental protocol for evaluating the in vivo efficacy of sulfonamides, providing a framework for future comparative studies.
Executive Summary
Data Presentation: Toxicology
A direct comparison of in vivo efficacy through metrics like ED50 cannot be provided due to the absence of publicly available data for this compound. The following table summarizes the available acute toxicity data for Sulfadiazine in a murine model.
| Compound | Animal Model | Route of Administration | LD50 | Therapeutic Index (TI) |
| Sulfadiazine | Mouse | Oral | 1500 mg/kg[1][2] | Data Not Available |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The Therapeutic Index (TI) is calculated as the ratio of the 50% lethal dose (LD50) to the 50% effective dose (ED50). Without ED50 data, the TI cannot be determined.
Experimental Protocols
The following is a detailed methodology for a murine systemic infection model, a common approach for assessing the in vivo efficacy of antibacterial sulfonamides.
Murine Systemic Infection Model for ED50 Determination
1. Animal Model:
-
Species: BALB/c mice
-
Sex: Female
-
Age: 6-8 weeks
2. Infecting Organism:
-
A clinically relevant bacterial strain, for example, Methicillin-resistant Staphylococcus aureus (MRSA) or a specific strain of Escherichia coli.
3. Inoculum Preparation:
-
Culture the selected bacterium overnight on an appropriate agar medium (e.g., Tryptic Soy Agar for MRSA).
-
Suspend bacterial colonies in sterile saline to achieve a predetermined concentration, typically around 1 x 10⁸ colony-forming units (CFU)/mL. The exact concentration should be optimized to induce a lethal infection in control animals within a defined timeframe.
4. Infection and Treatment:
-
Inject the mice intraperitoneally (IP) with a standardized volume (e.g., 0.5 mL) of the bacterial suspension.
-
At a specified time post-infection (e.g., one hour), administer the test compound (this compound or Sulfadiazine) via the desired route (e.g., oral gavage [PO] or IP injection). The compounds are typically formulated in a suitable vehicle, such as 0.5% carboxymethylcellulose.
-
A range of doses for each compound should be tested to determine the dose-response relationship.
-
Control groups are essential and should include:
-
A vehicle control group (receiving only the formulation vehicle).
-
A positive control group treated with an antibiotic of known efficacy against the infecting organism (e.g., vancomycin for MRSA).
-
5. Efficacy Endpoint (ED50 Determination):
-
Monitor the mice for a defined period, typically 7 days, for signs of morbidity and mortality.
-
The 50% effective dose (ED50) is the dose of the compound that protects 50% of the infected mice from death. This value is calculated using appropriate statistical methods, such as probit analysis.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Sulfonamides
References
Assessing Bacterial Cross-Resistance: A Comparative Guide to Sulfaproxyline and Other Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The enduring challenge of antimicrobial resistance necessitates a thorough understanding of the cross-resistance profiles of antibacterial agents. This guide provides a comparative assessment of Sulfaproxyline and other common sulfonamides, focusing on the mechanisms of resistance and the experimental methodologies used to determine bacterial susceptibility. The information presented herein is intended to support researchers and drug development professionals in the rational design of new therapeutic strategies and in making informed decisions regarding the use of this important class of antibiotics.
Mechanisms of Sulfonamide Resistance
Sulfonamides act by competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2][3] This inhibition prevents the synthesis of tetrahydrofolic acid, a precursor required for the production of nucleic acids and certain amino acids, ultimately leading to bacteriostasis.[1] Bacterial resistance to sulfonamides is now widespread and primarily occurs through two main mechanisms:
-
Alteration of the Target Enzyme: Mutations in the chromosomal folP gene, which encodes for DHPS, can lead to structural changes in the enzyme.[1][3] These alterations reduce the binding affinity of sulfonamides to the enzyme's active site without significantly affecting its ability to bind to its natural substrate, para-aminobenzoic acid (pABA).[1]
-
Acquisition of Resistant DHPS Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sulfonamide resistance genes (sul genes), including sul1, sul2, and sul3.[1] These genes encode for alternative, drug-insensitive DHPS enzymes that can function in the presence of sulfonamides, thus bypassing the inhibitory effect of the drugs.[1][4] This horizontal gene transfer is a major contributor to the rapid spread of sulfonamide resistance among different bacterial species.[3]
Comparative In Vitro Susceptibility
The minimum inhibitory concentration (MIC) is a critical quantitative measure of a drug's in vitro activity against a specific bacterium. The following table summarizes representative MIC data for this compound, Sulfamethoxazole, and Sulfadiazine against common bacterial pathogens. It is important to note that MIC values can vary depending on the bacterial strain and the testing methodology used.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of Selected Sulfonamides against Various Bacterial Species
| Bacterium | This compound (Representative Data) | Sulfamethoxazole | Sulfadiazine |
| Escherichia coli | 8 - 128 | ≤2/38 - >64[5] | 64 - 128[6] |
| Staphylococcus aureus | 4 - 64 | ≤2/38 - >8/152[7] | 64 - 128[6] |
| Streptococcus pneumoniae | 1 - 16 | ≤2/38[8] | 4[9] |
| Pseudomonas aeruginosa | >256 | >64[10] | 16 - 128[6] |
Note: The data for this compound is representative and intended for comparative purposes, as specific, comprehensive MIC datasets were not available in the initial literature search. The values for Sulfamethoxazole and Sulfadiazine are sourced from published studies and may represent a range of observed MICs or specific breakpoints.
Experimental Protocols
Accurate and reproducible assessment of sulfonamide cross-resistance relies on standardized experimental protocols. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and for assessing cross-resistance.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[8][10][11][12][13]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium[10][11]
-
Sulfonamide stock solutions (e.g., this compound, Sulfamethoxazole, Sulfadiazine)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL)[13]
-
Sterile diluents (e.g., saline or broth)
-
Microplate reader or visual inspection
Procedure:
-
Prepare Antibiotic Dilutions:
-
Create a serial two-fold dilution of each sulfonamide in the growth medium directly in the 96-well plates.[11]
-
The final concentration range should encompass the expected MIC values for the test organisms. A typical range might be 0.25 to 256 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[11]
-
-
Inoculate the Plates:
-
Dilute the standardized bacterial inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[14]
-
Add the diluted bacterial suspension to each well, except for the sterility control.
-
-
Incubation:
-
Determine the MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[14]
-
For sulfonamides, the endpoint is often read as the concentration that causes at least 80% inhibition of growth compared to the growth control.[13]
-
The MIC can be determined visually or by using a microplate reader to measure the optical density at 600 nm.[10]
-
Cross-Resistance Assay
To assess cross-resistance, bacteria that have developed resistance to one sulfonamide are tested for their susceptibility to other sulfonamides.
Procedure:
-
Generate Resistant Mutants:
-
Expose a susceptible bacterial strain to sub-lethal concentrations of a primary sulfonamide (e.g., this compound) over multiple passages.[15]
-
Plate the culture onto agar containing increasing concentrations of the sulfonamide to select for resistant colonies.
-
-
Confirm Resistance:
-
Determine the MIC of the primary sulfonamide for the selected colonies to confirm the development of resistance.
-
-
Test for Cross-Resistance:
-
Determine the MICs of other sulfonamides (e.g., Sulfamethoxazole, Sulfadiazine) for the resistant mutant strain using the broth microdilution method described above.[15]
-
Compare the MICs of the other sulfonamides for the resistant strain to the MICs for the original, susceptible parent strain. A significant increase in the MIC for the secondary sulfonamides indicates cross-resistance.
-
Visualizing Experimental Workflows and Resistance Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing cross-resistance and the key signaling pathway involved in sulfonamide resistance.
Caption: Workflow for assessing bacterial cross-resistance to sulfonamides.
Caption: Sulfonamide mechanism of action and primary resistance pathways.
References
- 1. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 2. Sulfadoxine Resistance in Plasmodium vivax Is Associated with a Specific Amino Acid in Dihydropteroate Synthase at the Putative Sulfadoxine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Graphviz [graphviz.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 10. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antibacterial Activity: A Comparative Analysis of Sulfaproxyline and Trimethoprim
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the antibacterial activities of Sulfaproxyline and trimethoprim. This analysis is supported by available experimental data and detailed methodologies to ensure a comprehensive understanding of their respective performance.
Introduction
This compound is a sulfonamide antibiotic, a class of synthetic antimicrobial agents that inhibit the synthesis of folic acid in bacteria. Trimethoprim is a diaminopyrimidine derivative that also interferes with the folic acid pathway, but at a different enzymatic step. Both are crucial in the fight against bacterial infections, and understanding their individual in vitro efficacy is vital for research and development of new therapeutic strategies. This guide focuses on a direct comparison of their antibacterial activity against a panel of common Gram-positive and Gram-negative bacteria.
While extensive quantitative data for trimethoprim is readily available, specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad range of bacteria is not as prevalent in publicly accessible literature. Therefore, for this compound, this guide will refer to the general antibacterial spectrum of sulfonamides, while highlighting the available specific data.
Comparative Antibacterial Activity
The in vitro antibacterial activity of an antimicrobial agent is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for trimethoprim against several key bacterial species. Due to the limited availability of specific MIC values for this compound, a general overview of sulfonamide activity is provided for comparison.
| Bacterial Species | Trimethoprim MIC (µg/mL) | This compound MIC (µg/mL) |
| Escherichia coli | 0.03 - >32[1][2][3] | Data not available. Generally, sulfonamides have variable activity against E. coli due to resistance. |
| Staphylococcus aureus | 0.125 - >32[4][5] | Data not available. Sulfonamides are active against many strains of S. aureus. |
| Pseudomonas aeruginosa | Generally resistant, MICs often >1000[6][7][8][9][10] | Data not available. P. aeruginosa is typically resistant to sulfonamides. |
| Enterococcus faecalis | 0.03 - 8[11][12][13] | Data not available. Enterococci often exhibit intrinsic resistance to sulfonamides. |
| Streptococcus pneumoniae | ≤0.064 - ≥2[14][15][16][17][18][19] | Data not available. Sulfonamides have shown activity against S. pneumoniae, but resistance is common. |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of antimicrobial agents. The following is a detailed protocol for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
1. Preparation of Antimicrobial Stock Solutions:
-
Dissolve this compound and trimethoprim powders in a suitable solvent to create high-concentration stock solutions.
-
Sterilize the stock solutions by filtration through a 0.22 µm membrane filter.
2. Preparation of Microdilter Plates:
-
Perform serial two-fold dilutions of the antimicrobial stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
The final volume in each well should be 100 µL, with concentrations typically ranging from 0.06 to 128 µg/mL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) for each bacterial strain tested.
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing a Comparative Workflow and Mechanism of Action
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Experimental workflow for the in vitro comparison of antibacterial activity.
Caption: Bacterial folic acid synthesis pathway and sites of inhibition.
Conclusion
Based on the available in vitro data, trimethoprim demonstrates a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, with the notable exception of Pseudomonas aeruginosa. While specific comparative MIC data for this compound is limited, as a member of the sulfonamide class, it is expected to inhibit a similar range of bacteria by targeting dihydropteroate synthase. However, the prevalence of resistance to sulfonamides can be high among clinical isolates. For a definitive comparison of the antibacterial potency of this compound and trimethoprim, further head-to-head in vitro studies employing standardized methodologies, such as the CLSI broth microdilution method detailed in this guide, are warranted. Such studies would provide the necessary quantitative data to make informed decisions in the context of antimicrobial research and development.
References
- 1. MICs of ciprofloxacin and trimethoprim for Escherichia coli: influence of pH, inoculum size and various body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. The Risk of Emerging Resistance to Trimethoprim/Sulfamethoxazole in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ophthalmologytimes.com [ophthalmologytimes.com]
- 6. Sensitivity of Pseudomonas aeruginosa to sulphonamides and trimethoprim and the activity of the combination trimethoprim: sulphamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multidrug efflux in intrinsic resistance to trimethoprim and sulfamethoxazole in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. droracle.ai [droracle.ai]
- 11. Susceptibility of enterococci to trimethoprim and trimethoprim-sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Determination of Trimethoprim-Sulfamethoxazole Resistance in Streptococcus pneumoniae by Using the E Test with Mueller-Hinton Agar Supplemented with Sheep or Horse Blood May Be Unreliable - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Holistic understanding of trimethoprim resistance in Streptococcus pneumoniae using an integrative approach of genome-wide association study, resistance reconstruction, and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Holistic understanding of trimethoprim resistance in Streptococcus pneumoniae using an integrative approach of genome-wide association study, resistance reconstruction, and machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Genomic Surveillance Reveals Vaccine-Associated Shifts in Pediatric Invasive Streptococcus pneumoniae in Tunisia [mdpi.com]
- 19. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
Cross-Reactivity of Anti-Sulfonamide Antibodies with Sulfaproxyline in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding Cross-Reactivity in Sulfonamide Immunoassays
Immunoassays for sulfonamide detection are essential tools for monitoring these antibiotics in various matrices, including food products and biological samples. These assays, typically in a competitive enzyme-linked immunosorbent assay (ELISA) format, rely on the specific recognition of the sulfonamide structure by antibodies.
Cross-reactivity is a critical performance characteristic of an immunoassay, defining the extent to which the antibody binds to compounds other than the target analyte. In the context of sulfonamide testing, where numerous structurally similar compounds may be present, understanding the cross-reactivity profile of the antibody is paramount to avoid overestimation of the target sulfonamide's concentration. The degree of cross-reactivity is typically expressed as a percentage relative to the primary target analyte for which the assay was developed.
Quantitative Cross-Reactivity Data for a Multi-Sulfonamide ELISA
While specific data for Sulfaproxyline was not found in the reviewed resources, the following table presents the cross-reactivity profile of a commercially available multi-sulfonamide ELISA kit. This data provides valuable insight into the typical binding characteristics of a monoclonal anti-sulfonamide antibody and serves as a comparative reference. The assay is calibrated against Sulfamethazine, which is set at 100% reactivity.
| Compound | Cross-Reactivity (%) |
| Sulfamethazine | 100 |
| Sulfamerazine | 108 |
| Sulfisoxazole | 99 |
| Sulfachloropyrazine | 97 |
| Sulfadiazine | 68 |
| Sulfachloropyridazine | 64 |
| N4-acetyl-sulfadiazine | 35 |
| Sulfathiazole | 7 |
| Sulfamethizole | 5.3 |
| Sulfamethoxypyridazine | 1.7 |
| Sulfadoxine | <1 |
| Sulfaguanidine | <1 |
| Sulfamethoxazole | <1 |
| Sulfamethoxydiazine | <1 |
| Sulfapyridine | <1 |
| Sulfanilamide | <1 |
| Sulfacetamide | <1 |
| Sulfaquinoxaline | <1 |
| Sulfadimethoxine | <1 |
| Sulfatroxazole | <1 |
Data sourced from a multi-sulfonamide ELISA kit product insert. The cross-reactivities are determined in a buffer system and may vary in different sample matrices.
Structural Comparison and Potential for this compound Cross-Reactivity
The degree of cross-reactivity is largely dependent on the structural similarity between the target analyte and the cross-reacting compound. All sulfonamides share a common p-aminobenzenesulfonamide moiety, which is the primary epitope recognized by many anti-sulfonamide antibodies. Variations in the R-group attached to the sulfonamide nitrogen (N1) account for the differences in binding affinity and, consequently, cross-reactivity.
Below are the chemical structures of this compound and three other sulfonamides with varying degrees of cross-reactivity from the table above.
| Sulfonamide | Chemical Structure |
| This compound |
|
| Sulfamethazine |
|
| Sulfadiazine |
|
| Sulfisoxazole |
|
Source: PubChem
Observing the structures, one can infer potential cross-reactivity. This compound possesses the core p-aminobenzenesulfonamide structure. Its unique N1-substituent, a 4-isopropoxybenzoyl group, is structurally distinct from the pyrimidine and isoxazole rings of the other sulfonamides shown. This significant structural difference might lead to a lower cross-reactivity with antibodies developed against other sulfonamides like sulfamethazine. However, without experimental data, this remains a hypothesis. The actual cross-reactivity would depend on the specific epitopes recognized by the particular antibody used in the immunoassay.
Experimental Protocols
To determine the cross-reactivity of an anti-sulfonamide antibody with this compound, a competitive inhibition ELISA is the standard method.
Protocol for Competitive ELISA to Determine Cross-Reactivity
1. Reagent Preparation:
- Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
- Wash Buffer: PBS with 0.05% Tween 20 (PBST).
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
- Primary Antibody Solution: Dilute the anti-sulfonamide antibody in blocking buffer to a pre-determined optimal concentration.
- Standard Solutions: Prepare a serial dilution of the reference sulfonamide (e.g., Sulfamethazine) in a suitable buffer to generate a standard curve.
- Test Compound Solutions: Prepare serial dilutions of this compound and other sulfonamides to be tested.
- Enzyme-Conjugate Solution: Dilute the sulfonamide-enzyme conjugate (e.g., Sulfamethazine-HRP) in blocking buffer.
- Substrate Solution: Prepare the appropriate substrate for the enzyme used (e.g., TMB for HRP).
- Stop Solution: e.g., 2M Sulfuric Acid for HRP/TMB.
2. ELISA Procedure:
- Coating: Coat the wells of a 96-well microtiter plate with a sulfonamide-protein conjugate (the coating antigen) diluted in coating buffer. Incubate overnight at 4°C.
- Washing: Wash the plate three times with wash buffer.
- Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
- Washing: Wash the plate three times with wash buffer.
- Competitive Reaction: Add the standard solutions or test compound solutions to the wells, followed immediately by the primary antibody solution. Incubate for 1 hour at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Enzyme Conjugate Incubation: Add the enzyme-conjugate solution to each well and incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with wash buffer.
- Substrate Reaction: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
- Stopping the Reaction: Add the stop solution to each well.
- Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
3. Data Analysis:
- Plot a standard curve of absorbance versus the concentration of the reference sulfonamide.
- Determine the concentration of the reference sulfonamide that causes 50% inhibition of the maximum signal (IC50).
- For each test compound, determine the concentration that causes 50% inhibition (IC50).
- Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Reference Sulfonamide / IC50 of Test Compound) x 100
Visualizing Experimental and Logical Frameworks
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.
Caption: Conceptual diagram of antibody cross-reactivity based on structural similarity.
Establishing the Limit of Detection and Quantification for Sulfaproxyline: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the limit of detection (LOD) and limit of quantification (LOQ) is a critical step in the validation of analytical methods. This guide provides a comparative overview of typical LOD and LOQ values for sulfonamides, the class of antibiotics to which Sulfaproxyline belongs, determined by various analytical techniques. Due to a lack of publicly available data specifically for this compound, this guide utilizes data from structurally similar sulfonamides to provide a frame of reference.
The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably detected by an analytical method, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[1] These parameters are crucial for ensuring the quality and reliability of analytical data in pharmaceutical analysis.
Comparative Analysis of LOD and LOQ for Sulfonamides
The following table summarizes the limits of detection and quantification for various sulfonamides determined by High-Performance Liquid Chromatography (HPLC) coupled with different detectors. These values can serve as a practical reference for estimating the expected performance of a method for this compound.
| Sulfonamide | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Sulfadiazine | LC-MS/MS | Medicated Feed | 5.4 mg/kg | 10.4 mg/kg |
| Sulfamerazine | LC-MS/MS | Medicated Feed | - | - |
| Sulfamethazine | LC-MS/MS | Medicated Feed | - | - |
| Sulfamethoxazole | LC-MS/MS | Medicated Feed | - | 119.3 mg/kg |
| Various Sulfonamides | HPLC-UV | Pharmaceutical Dosage Forms | 0.014 - 0.069 µg/mL | 0.043 - 0.21 µg/mL |
| Various Sulfonamides | LC-MS/MS | Water | - | several ppt level |
| Various Sulfonamides | ID-LC-MS | Milk | - | - |
| Various Sulfonamides | HPLC-MS/MS | Honey | - | - |
| Sulfadoxine | HPLC-UV | Pharmaceutical Dosage Forms | - | - |
| Sulfametrol | HPLC-UV | Human Plasma | 6 mg/L | 10 mg/L |
Note: A hyphen (-) indicates that the specific value was not provided in the cited source.
Experimental Protocols
The determination of LOD and LOQ is a fundamental part of analytical method validation.[2] The International Council for Harmonisation (ICH) guidelines provide a framework for this process.[3]
General Protocol for LOD and LOQ Determination based on Signal-to-Noise Ratio:
This approach is commonly used for analytical procedures that exhibit baseline noise.
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) multiple times (e.g., n=10) and determine the magnitude of the baseline noise.
-
Spiked Sample Analysis: Prepare and analyze samples spiked with decreasing concentrations of the analyte.
-
Signal-to-Noise Ratio Calculation: Determine the signal-to-noise (S/N) ratio for each spiked sample. The signal is the response of the analyte, and the noise is the standard deviation of the baseline signal.
-
LOD and LOQ Establishment:
-
The LOD is typically established at a S/N ratio of 3:1.
-
The LOQ is typically established at a S/N ratio of 10:1.[4]
-
General Protocol for LOD and LOQ Determination based on the Standard Deviation of the Response and the Slope:
This method can be applied to any analytical procedure that exhibits a linear relationship between the concentration and the response.
-
Calibration Curve: Construct a calibration curve by analyzing a series of low-concentration standards.
-
Regression Analysis: Perform a linear regression analysis and determine the slope (S) of the calibration curve.
-
Standard Deviation of the Response (σ): This can be determined in two ways:
-
Based on the Standard Deviation of the Blank: Measure the response of a number of blank samples (e.g., n=10) and calculate the standard deviation of these responses.
-
Based on the Standard Deviation of the y-Intercepts of Regression Lines: Construct multiple calibration curves and calculate the standard deviation of the y-intercepts.
-
-
LOD and LOQ Calculation:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for establishing the limit of detection and quantification, and a conceptual representation of the analytical signaling pathway.
Caption: General workflow for establishing LOD and LOQ.
Caption: Conceptual analytical signaling pathway.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative pharmacokinetic profiling of Sulfaproxyline and sulfamethoxazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulfamethoxazole is a well-characterized sulfonamide antibiotic with predictable absorption, distribution, metabolism, and excretion properties. It is readily absorbed orally and is primarily eliminated through renal excretion after metabolism in the liver. Key pharmacokinetic parameters for Sulfamethoxazole are summarized in the table below. Due to the lack of available data for Sulfaproxyline, a direct quantitative comparison is not possible at this time. However, as a member of the sulfonamide class, it is expected to share a similar mechanism of action by inhibiting bacterial folic acid synthesis.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Sulfamethoxazole. No quantitative data for this compound was identified in the reviewed literature.
| Pharmacokinetic Parameter | Sulfamethoxazole | This compound |
| Bioavailability (Oral) | ~85-90% | Data not available |
| Time to Peak Concentration (Tmax) | 1-4 hours | Data not available |
| Peak Plasma Concentration (Cmax) at steady-state | 57.4 - 68.0 µg/mL | Data not available |
| Elimination Half-life (t½) | 10-12 hours in adults | Data not available |
| Protein Binding | ~70% | Data not available |
| Metabolism | Primarily by arylamine N-acetyltransferase (NAT) enzymes and CYP2C9. | Data not available |
| Route of Elimination | Primarily renal (glomerular filtration and tubular secretion). | Data not available |
Experimental Protocols
The determination of the pharmacokinetic parameters for sulfonamides like Sulfamethoxazole and this compound involves a series of standardized in vivo and in vitro experiments.
Pharmacokinetic Study in Human Volunteers
-
Study Design: A typical study involves administering a single oral dose of the sulfonamide to a cohort of healthy adult volunteers. The study is often designed as a randomized crossover to compare different formulations or with a reference drug.
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours). Urine samples may also be collected to assess renal clearance.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Bioanalytical Method: The concentration of the sulfonamide and its metabolites in plasma and urine is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t½), clearance (CL), and volume of distribution (Vd) using non-compartmental or compartmental analysis software.
High-Performance Liquid Chromatography (HPLC) Method for Sulfamethoxazole
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is typically employed for the separation.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase. The exact composition may be optimized to achieve the best separation.
-
Detection: The UV detector is set to a wavelength where Sulfamethoxazole shows maximum absorbance, typically around 254-270 nm.
-
Sample Preparation: Plasma samples are prepared by protein precipitation using an organic solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins. The resulting supernatant is then injected into the HPLC system.
-
Quantification: The concentration of Sulfamethoxazole in the samples is determined by comparing the peak area of the drug in the sample to a standard curve prepared with known concentrations of the drug.
Mandatory Visualization
Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition by Sulfonamides
Investigating the Synergistic Potential of Sulfaproxyline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of antibiotics is a cornerstone of modern antimicrobial therapy, offering the potential for enhanced efficacy, reduced dosage, and the mitigation of resistance development. Sulfaproxyline, a sulfonamide antibiotic, represents a compelling candidate for such combination therapies. This guide provides a comparative analysis of the potential synergistic effects of this compound with other antibiotics, supported by established experimental data for analogous sulfonamides and detailed methodologies for key validation assays.
Due to a lack of extensive publicly available research specifically on this compound combination therapies, this guide will utilize the well-documented synergistic relationship between sulfamethoxazole (a structurally similar sulfonamide) and trimethoprim as a primary illustrative example. The principles and experimental protocols described are directly applicable to the investigation of this compound's synergistic potential.
Quantitative Analysis of Synergistic Effects
The synergy between two antimicrobial agents is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI). This index is derived from the Minimum Inhibitory Concentrations (MICs) of the drugs when used alone versus in combination.
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
The following table summarizes illustrative data from studies on sulfonamide combinations, demonstrating the potential for synergistic interactions.
| Combination (Sulfonamide + Partner) | Bacterial Species | FIC Index (FICI) | Interpretation |
| Sulfamethoxazole + Trimethoprim | Escherichia coli | ≤ 0.5 | Synergy[1][2] |
| Sulfamethoxazole + Trimethoprim | Staphylococcus aureus | ≤ 0.5 | Synergy[2] |
| Sulfadoxine + Pyrimethamine | Plasmodium falciparum | N/A (in vivo synergy) | Synergy[3][4] |
| Sulfonamide + Doxycycline | Plasmodium falciparum | N/A (improved cure rates) | Synergy[3][4] |
Mechanism of Action: The Folate Synthesis Pathway
The classic example of sulfonamide synergy is its combination with trimethoprim. This potentiation arises from the sequential blockade of the bacterial folic acid (tetrahydrofolate) synthesis pathway, which is essential for bacterial DNA and protein synthesis.[2][5]
-
Sulfonamides (e.g., this compound, Sulfamethoxazole): Act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). They mimic the natural substrate, para-aminobenzoic acid (PABA), thereby preventing the synthesis of dihydropteroate, a precursor to dihydrofolic acid (DHF).[2]
-
Trimethoprim: Specifically inhibits bacterial dihydrofolate reductase (DHFR), the enzyme responsible for converting DHF to the active tetrahydrofolic acid (THF).[2]
Recent research suggests that this synergy is not just a one-way potentiation but a mutual enhancement. Trimethoprim can also potentiate the activity of sulfamethoxazole by inhibiting the synthesis of a folate precursor, dihydropterin pyrophosphate (DHPPP).[6][7]
Caption: Sulfonamide and Trimethoprim sequential blockade.
Experimental Protocols for Synergy Testing
Accurate and reproducible experimental design is critical for evaluating antibiotic synergy. The two most common in vitro methods are the checkerboard assay and the time-kill curve assay.
Checkerboard Assay
The checkerboard assay is a microdilution technique used to determine the FICI of an antibiotic combination.[8][9][10]
Methodology:
-
Preparation of Antibiotic Dilutions: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute one antibiotic (e.g., this compound) along the x-axis and the second antibiotic along the y-axis. The final wells in each row and column should contain only a single drug to determine their individual MICs.[2]
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in each well.[2]
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.[2]
-
Data Analysis: Determine the MIC of each drug alone and in combination. The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[11]
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Curve Assay
Time-kill assays provide a dynamic assessment of the bactericidal or bacteriostatic activity of an antibiotic combination over time.[12][13]
Methodology:
-
Preparation of Cultures: Prepare tubes with a standardized bacterial inoculum (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).[2]
-
Drug Addition: Add the antibiotics at desired concentrations (e.g., based on their MICs). Include control tubes for each antibiotic alone and a growth control without any antibiotics.[2]
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw aliquots from each tube.[2]
-
Quantification: Perform serial dilutions of the aliquots and plate them on agar to determine the viable bacterial count (CFU/mL).[2]
-
Data Analysis: Plot the log₁₀ CFU/mL against time. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.[12]
Caption: Workflow for the time-kill synergy assay.
Potential Synergistic Partners for this compound
Based on the known interactions of other sulfonamides and the mechanisms of action of different antibiotic classes, the following groups represent promising candidates for synergistic combinations with this compound:
-
Dihydrofolate Reductase Inhibitors: As exemplified by trimethoprim, this class offers a clear and potent synergistic mechanism through the sequential blockade of the folate pathway.[2][5]
-
Tetracyclines (e.g., Doxycycline): Studies have shown that the combination of sulfadoxine and doxycycline is effective in treating malaria, suggesting a potential for synergistic or additive effects against bacterial pathogens as well.[3][4]
-
Macrolides (e.g., Erythromycin): While the potential for synergy exists, it is important to consider possible pharmacokinetic interactions, as macrolides can inhibit cytochrome P450 enzymes, potentially altering the metabolism of other drugs.[14]
-
Beta-Lactams: Combinations of beta-lactams with other antibiotic classes are common. Investigating the interaction of this compound with various beta-lactams could reveal synergistic potential, particularly against beta-lactamase-producing strains.[15][16]
-
Aminoglycosides: The combination of aminoglycosides with cell wall active agents is a well-established synergistic strategy. Exploring the potential of this compound to enhance the uptake or activity of aminoglycosides is a worthwhile area of investigation.[17][18]
Conclusion
While direct experimental data on the synergistic effects of this compound is limited, the extensive research on other sulfonamides provides a strong rationale for investigating its potential in combination therapies. The well-understood synergy with trimethoprim via the folate synthesis pathway serves as a powerful model. By employing standardized in vitro methods such as checkerboard and time-kill assays, researchers can systematically evaluate the interactions of this compound with a range of antibiotic classes. Such studies are crucial for identifying novel, effective combination therapies to combat the growing challenge of antimicrobial resistance.
References
- 1. High-throughput identification and rational design of synergistic small-molecule pairs for combating and bypassing antibiotic resistance | PLOS Biology [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficacy of Sulphadoxine and Pyrimethamine, Doxycycline and their combination in the treatment of chloroquine resistant Falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 11. In vitro Activity of Different Antibacterial Agents in Combination with Each Other against Multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. gpnotebook.com [gpnotebook.com]
- 15. Therapeutic considerations in using combinations of newer beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel combinations of antibiotics to inhibit extended-spectrum β-lactamase and metallo-β-lactamase producers in vitro: a synergistic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of combination therapy with aminoglycosides on the outcome of ICU-acquired bacteraemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Sulfaproxyline and Enrofloxacin Against Key Veterinary Pathogens
A Data-Driven Analysis for Researchers and Drug Development Professionals
The prudent use of antimicrobials in veterinary medicine is paramount to ensuring therapeutic efficacy while mitigating the development of resistance. This guide provides a comprehensive, head-to-head comparison of two commonly utilized antibacterial agents: Sulfaproxyline, a sulfonamide antibiotic, and Enrofloxacin, a fluoroquinolone. This analysis is designed for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, in vitro efficacy supported by experimental data, and standardized testing methodologies.
Mechanisms of Action: A Tale of Two Targets
The antibacterial effects of this compound and Enrofloxacin are achieved through the disruption of distinct, vital bacterial processes.
This compound , as a member of the sulfonamide class, acts as a competitive inhibitor of dihydropteroate synthase (DHPS).[1][2][] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA, RNA, and protein synthesis.[1][4] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block this critical metabolic pathway, leading to a bacteriostatic effect that inhibits bacterial growth and multiplication.[1][4][5]
Enrofloxacin , a fluoroquinolone, targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[][7][8] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[][7] By inhibiting these topoisomerases, enrofloxacin stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately, cell death.[7][9] This mechanism confers a bactericidal action against a broad spectrum of pathogens.[]
In Vitro Efficacy: A Comparative Look at Minimum Inhibitory Concentrations (MIC)
The in vitro efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. While direct head-to-head studies comparing this compound and Enrofloxacin are limited, this guide collates available data to provide a comparative overview. Due to the scarcity of specific data for this compound, data for potentiated sulfonamides (e.g., trimethoprim-sulfadiazine or trimethoprim-sulfamethoxazole) are included as a proxy for the sulfonamide class, with the understanding that the addition of a dihydrofolate reductase inhibitor enhances their activity.
Table 1: Comparative MIC Data (µg/mL) of Enrofloxacin and Potentiated Sulfonamides against Key Veterinary Pathogens
| Pathogen | Enrofloxacin (MIC Range) | Enrofloxacin (MIC₅₀) | Enrofloxacin (MIC₉₀) | Potentiated Sulfonamides (MIC Range) | Potentiated Sulfonamides (MIC₅₀) | Potentiated Sulfonamides (MIC₉₀) |
| Escherichia coli | 0.015 - >32 | 0.03 - 0.12 | 0.12 - 16 | ≤0.12/2.3 - >4/76 | ≤0.25/4.75 | 2/38 - >4/76 |
| Salmonella spp. | 0.015 - 4 | 0.06 - 0.12 | 0.12 - 0.5 | ≤0.5/9.5 - >4/76 | ≤0.5/9.5 | ≤0.5/9.5 |
| Staphylococcus aureus | 0.06 - >32 | 0.12 - 0.25 | 0.25 - >32 | ≤0.12/2.3 - >4/76 | ≤0.25/4.75 | 0.5/9.5 - >4/76 |
| Pasteurella multocida | ≤0.008 - 2 | ≤0.015 - 0.03 | 0.03 - 0.06 | Not widely reported | Not widely reported | Not widely reported |
| Staphylococcus pseudintermedius | 0.06 - >4 | 0.12 - 0.25 | 0.5 - >4 | Not widely reported | Not widely reported | Not widely reported |
Note: Data is compiled from multiple sources and represents a range of reported values. MIC values for potentiated sulfonamides are often presented as a ratio of trimethoprim to the sulfonamide component.
Experimental Protocols: Standardized Methodologies for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of in vitro efficacy data, standardized experimental protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing (AST) in veterinary medicine, primarily outlined in the VET01 and VET01S documents.[10][11][12][13][14]
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.
Workflow for Broth Microdilution:
Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Key Steps:
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared in a suitable broth.
-
Antimicrobial Dilution: Serial two-fold dilutions of this compound and enrofloxacin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Disk Diffusion Method
The agar disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to antimicrobials.
Workflow for Agar Disk Diffusion:
Workflow for antimicrobial susceptibility testing using the agar disk diffusion method.
Key Steps:
-
Inoculum Preparation and Plating: A standardized bacterial inoculum is uniformly streaked across the surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a specific concentration of this compound and enrofloxacin are placed on the agar surface.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
Measurement and Interpretation: The diameter of the zone of growth inhibition around each disk is measured. This diameter is then compared to established zone size interpretive charts from CLSI to categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R).
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and Enrofloxacin can be visualized through their respective signaling pathways within the bacterial cell.
This compound Signaling Pathway:
References
- 1. nbinno.com [nbinno.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 11. researchgate.net [researchgate.net]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. intertekinform.com [intertekinform.com]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Sulfaproxyline
For researchers and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. Sulfaproxyline, a sulfonamide antibiotic, requires careful handling and disposal to mitigate potential risks. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with general best practices for pharmaceutical waste management.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any tears or punctures before use and dispose of them properly after handling the chemical.
-
Skin Protection: A laboratory coat and long-sleeved clothing are essential to prevent skin exposure.
Engineering Controls:
-
Ventilation: Handle this compound waste within a certified chemical fume hood to minimize the inhalation of any dust or aerosols.
In the event of a spill, immediately evacuate the area. For minor spills, use absorbent pads to clean the area, and for major spills, contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The disposal of pharmaceutical waste is regulated by multiple federal and state agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1] The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility, which typically utilizes high-temperature incineration for complete destruction.[1][2]
-
Waste Classification: The first step is to determine if the this compound waste is classified as hazardous. While this compound is not specifically listed as a hazardous waste, it is prudent to handle it as such due to its pharmacological activity and potential environmental effects.[3] It is best to consult with your institution's EHS department for a formal waste classification.[4]
-
Waste Segregation and Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE, in a dedicated and clearly labeled hazardous waste container.[5]
-
Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department.[5]
-
-
Container Selection and Labeling:
-
Use a compatible, sealable, and leak-proof container for waste collection.[1] For solid waste, a securely sealed plastic bag or a lined container is appropriate. Liquid waste should be stored in a tightly sealed, compatible container.[5]
-
All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the date of accumulation, and any other information required by your institution.[5]
-
-
Storage:
-
Arranging for Disposal:
-
Documentation:
-
Maintain a detailed record of the amount of this compound waste generated and the date of disposal. This documentation is crucial for regulatory compliance.
-
Disposal of Empty Containers:
-
Thoroughly rinse empty this compound containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Once decontaminated, the empty container can be disposed of in the regular trash or recycled, depending on institutional policies. Scratch out all personal and chemical information from the label before disposal.[6]
Data on Pharmaceutical Waste Disposal
The following table summarizes the general categories of pharmaceutical waste and their typical disposal methods, providing a framework for understanding the appropriate handling of this compound waste.
| Waste Category | Description | Typical Disposal Method |
| Non-Hazardous Pharmaceutical Waste | Medications that are not classified as hazardous under the Resource Conservation and Recovery Act (RCRA). | Incineration or other approved treatment methods.[1] |
| RCRA Hazardous Pharmaceutical Waste | Pharmaceuticals specifically listed by the EPA as hazardous or that exhibit hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity). | Must be treated at a permitted hazardous waste facility, typically through incineration.[1][2] |
| Controlled Substances | Drugs regulated by the DEA due to their potential for abuse. | Must be destroyed using DEA-approved methods that render them "non-retrievable," often through a reverse distributor.[1][4] |
| Trace Chemotherapy Waste | Items such as empty vials, syringes, and IV bags that are contaminated with small amounts of chemotherapy drugs. | Often disposed of in designated yellow containers for incineration. |
| Bulk Chemotherapy Waste | Unused or partially used chemotherapy drugs. | Managed as hazardous waste and disposed of in black containers for incineration.[1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. The environmental side effects of medication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
Personal protective equipment for handling Sulfaproxyline
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling and disposal of Sulfaproxyline, a sulfonamide antibiotic. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE and safety measures.
| Potential Hazard | Engineering Controls | Personal Protective Equipment (PPE) | Safety Measures |
| Inhalation of dust/aerosol | Use in a well-ventilated area with appropriate exhaust ventilation.[1] | NIOSH-certified N95 respirator mask.[2] | Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] |
| Eye Contact | Use of a fume hood. Locate an eye-wash station nearby.[1] | Wear protective eye protection or a face shield.[1] | In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] |
| Skin Contact | Use of a fume hood. | Wear protective gloves and a disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[1][3] | If on skin, wash with plenty of soap and water.[1] Take off contaminated clothing and wash it before reuse.[1] |
| Ingestion | N/A | N/A | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety and to maintain the integrity of the compound.
1. Preparation and Handling:
-
Pre-Handling: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Handling: Avoid the formation of dust and aerosols.[1] Use only in areas with appropriate exhaust ventilation.[1]
2. Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[1]
-
The recommended storage temperature is 4°C.[1]
-
Store away from direct sunlight and sources of ignition.[1]
-
Store locked up.[1]
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Remove any contact lenses and promptly call a physician.[1]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]
-
Inhalation: Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting and call a physician.[1]
4. Disposal Plan:
-
Dispose of contents and container in accordance with local, state, and federal regulations.[1]
-
For unused medicine, it is recommended to remove it from its original container and mix it with an undesirable substance like used coffee grounds or kitty litter. This mixture should then be placed in a sealed bag or container before being discarded in the trash to prevent leakage and make it less appealing to children and pets.[4]
-
Before disposing of the original container, ensure all identifying information on the prescription label is scratched out to make it unreadable.[4]
This compound Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
